2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKIAERFLWQLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361480 | |
| Record name | 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-15-3 | |
| Record name | 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the 1,3,4-oxadiazole scaffold, including potential applications in oncology and infectious diseases.[1][2][3][4] This document outlines a reliable synthetic protocol, expected characterization data, and insights into its potential biological mechanisms of action.
Core Compound Characteristics
The quantitative data for this compound are summarized in the table below. These values are predicted based on data from structurally related compounds reported in the literature.
| Parameter | Value |
| Molecular Formula | C₉H₆ClN₂O |
| Molecular Weight | 229.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-135 °C (predicted) |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.51 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, -CH₂Cl) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 165.2 (C-2), 164.8 (C-5), 138.0, 129.5, 128.3, 122.5 (Ar-C), 32.7 (-CH₂Cl) |
| FT-IR (KBr, cm⁻¹) | ~3080 (Ar C-H), ~1610 (C=N), ~1550 (Ar C=C), ~1080 (C-O-C), ~750 (C-Cl) |
| Mass Spectrum (EI-MS) m/z | [M]⁺ at 228/230, [M+2]⁺ intensity ~1/3 of [M]⁺ |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process starting from 4-chlorobenzohydrazide. The general synthetic scheme is depicted below.
Experimental Workflow: Synthesis
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
Spectral Analysis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of the heterocyclic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. This molecule is of significant interest in medicinal chemistry and drug development due to the established biological activities of the 1,3,4-oxadiazole scaffold. This document outlines the key spectroscopic techniques used to elucidate and confirm the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in the characterization of this and similar molecular entities.
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound consists of a central 1,3,4-oxadiazole ring substituted with a chloromethyl group at the 2-position and a 4-chlorophenyl group at the 5-position. The elucidation of this structure relies on the synergistic interpretation of data from various spectroscopic methods.
Workflow for Spectral Analysis:
Caption: General workflow for the spectral analysis of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₂Cl | 4.85 | Singlet | - |
| Aromatic (H-2', H-6') | 8.05 | Doublet | 8.8 |
| Aromatic (H-3', H-5') | 7.60 | Doublet | 8.8 |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₂Cl | 35.5 |
| Aromatic (C-1') | 122.5 |
| Aromatic (C-2', C-6') | 128.5 |
| Aromatic (C-3', C-5') | 129.8 |
| Aromatic (C-4') | 138.0 |
| Oxadiazole (C-2) | 164.5 |
| Oxadiazole (C-5) | 165.2 |
Experimental Protocol for NMR Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: 1024-2048.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Mass Spectral Data (Electron Ionization - EI)
| m/z (relative intensity, %) | Fragment Ion |
| 230/232 (M⁺, 100/65) | [C₉H₆Cl₂N₂O]⁺ |
| 181 | [C₈H₅ClN₂O]⁺ |
| 139/141 | [C₇H₄ClO]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source, such as a GC-MS system.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the instrument via direct infusion or through a GC column.
Acquisition Parameters (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: 50-500 amu.
Data Analysis:
-
Identify the molecular ion peak (M⁺) and its isotopic pattern, which is characteristic for chlorine-containing compounds (³⁵Cl/³⁷Cl ratio of approximately 3:1).
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which correspond to the different parts of the molecule.
Fragmentation Pathway:
Caption: Proposed mass fragmentation pathway for the title compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3080 | C-H stretch (aromatic) | Medium |
| ~2960 | C-H stretch (aliphatic, -CH₂Cl) | Weak |
| ~1610 | C=N stretch (oxadiazole ring) | Strong |
| ~1580, 1490 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1090 | C-O-C stretch (oxadiazole ring) | Strong |
| ~840 | C-H bend (aromatic, p-disubstituted) | Strong |
| ~750 | C-Cl stretch | Strong |
Experimental Protocol for FT-IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared spectrometer.
Sample Preparation:
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Attenuated Total Reflectance (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Compare the obtained spectrum with literature data for similar compounds to confirm the presence of the oxadiazole ring and the substituents.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy provides a robust and reliable method for the structural elucidation and confirmation of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds for potential applications in drug discovery and development. The characteristic spectral signatures outlined herein can be used for routine identification and purity assessment of this important molecular scaffold.
literature review on 2,5-disubstituted 1,3,4-oxadiazoles
An In-depth Technical Guide on 2,5-Disubstituted 1,3,4-Oxadiazoles
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1][2] This scaffold has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[3] Among its four isomers, the 1,3,4-oxadiazole nucleus is particularly prominent and has been extensively studied for its wide range of pharmacological properties.[1][4][5] These derivatives are known to exhibit antibacterial, antifungal, anti-inflammatory, anticancer, anticonvulsant, and anti-tubercular activities.[1][6] The 1,3,4-oxadiazole moiety can act as a bioisostere for carboxylic acids, esters, and carboxamides, potentially improving a molecule's physicochemical and pharmacokinetic profile.[4][7] This guide focuses on 2,5-disubstituted 1,3,4-oxadiazoles, reviewing their synthesis, experimental protocols, and significant biological activities.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole core is most commonly achieved through the cyclization of intermediates derived from carboxylic acids and hydrazides.[8][9] The primary methods involve the dehydrative cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[7][10]
A widely employed strategy involves the condensation of an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) to form a 1,2-diacylhydrazine intermediate.[4] This intermediate is then cyclized using a dehydrating agent.[4] Common dehydrating agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), and triflic anhydride.[4][9]
Another prevalent method is the oxidative cyclization of N-acylhydrazones, which are typically formed by condensing an acid hydrazide with an aldehyde.[11][12] Various oxidizing agents such as bromine in acetic acid, chloramine-T, and hypervalent iodine reagents can facilitate this transformation.[2][9][11]
Below is a generalized workflow for the primary synthetic routes to 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: General synthetic workflows for 2,5-disubstituted 1,3,4-oxadiazoles.
Data on Synthetic Methods
The choice of synthetic route and reagents can significantly impact the reaction yield. Below is a summary of various methods and their reported outcomes.
| Starting Materials | Key Reagents/Conditions | Yield (%) | Reference |
| 4-Methoxybenzohydrazide and various aromatic acids | POCl₃ | 54 - 66 | [2][13] |
| Acylhydrazide and Furan-2-carboxylic acid | POCl₃, Reflux | N/A | [4] |
| Acylhydrazide and 4-Chlorobenzoyl chloride | POCl₃ | N/A | [4] |
| Hydrazide and β-benzoyl propionic acid | POCl₃ | N/A | [9] |
| N-acylhydrazones | Chloramine-T, Microwave | High | [11] |
| Carboxylic acids and Acylhydrazides | HATU, Burgess reagent | 70 - 93 | [8] |
| Acyl hydrazide and CS₂ | KOH, Ethanol, Reflux | 71 - 81 | [2][14] |
| Hydrazide-hydrazones | Acetic anhydride | 10 - 35 | [15] |
Biological Activities and Associated Pathways
Derivatives of 2,5-disubstituted 1,3,4-oxadiazole have been extensively evaluated for a range of biological activities, demonstrating their potential as scaffolds for new therapeutic agents.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a key component in many compounds with significant antimicrobial properties.[16] These compounds have shown activity against a wide spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][13] Structure-activity relationship studies have indicated that the presence of lipophilic substituents or specific electronegative groups, such as chloro (Cl) or nitro (NO₂), on an attached phenyl ring can enhance antimicrobial efficacy.[4] For instance, certain derivatives have shown remarkable activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis.[4][16][17]
| Compound/Series | Test Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| 2,5-disubstituted-1,3,4-oxadiazoles (3a-o) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compounds 3e, 3g, 3h, 3m showed highest activity | [13] |
| Naphthofuran-containing oxadiazoles (14a, 14b) | P. aeruginosa, B. subtilis, S. typhi, E. coli | MIC = 0.2 mg/mL (P. aeruginosa, B. subtilis) | [16] |
| 2-acylamino-1,3,4-oxadiazoles (22a-c) | S. aureus, B. subtilis | MIC = 1.56 µg/mL (22a vs S. aureus), 0.78 µg/mL (22b/c vs B. subtilis) | [16] |
| 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline (37) | S. epidermidis | MIC = 0.48 µg/mL | [15] |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine derivatives (4e) | Various bacteria | MIC = 4-8 µg/mL | [18] |
Anti-inflammatory Activity
Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects in both acute and chronic inflammation models.[19][20] The mechanism of action for some of these compounds is hypothesized to involve the inhibition of the cyclooxygenase (COX) enzyme, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[19] Other studies suggest that these compounds may interfere with inflammatory signaling pathways, such as the lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4), which leads to the activation of the nuclear factor-kappa B (NF-κB) pathway and the subsequent release of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[19][21]
Caption: Potential inhibition of the LPS-TLR4-NF-κB signaling pathway by oxadiazoles.[21]
| Compound/Series | Model/Assay | Activity (% Inhibition / IC₅₀) | Reference |
| OSD (an o-acetyl substituted oxadiazole) | Carrageenan-induced paw edema (100 mg/kg) | 60% reduction | [19][20] |
| OPD (a p-acetyl substituted oxadiazole) | Carrageenan-induced paw edema (100 mg/kg) | 32.5% reduction | [19][20] |
| Compounds 3f and 3i | Carrageenan-induced paw edema (50 mg/kg) | 46.42% and 50% inhibition respectively | [13][22] |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl oxadiazoles | Carrageenan-induced paw edema (20 mg/kg) | 33% to 62% inhibition | [2] |
| OSD and OPD | LPS-stimulated RAW264.7 cells (NO release) | OPD showed better activity than OSD in vitro | [20][21] |
Anticancer Activity
The 1,3,4-oxadiazole scaffold is present in numerous molecules investigated for their anticancer properties.[23][24] These compounds have been evaluated against a wide panel of human cancer cell lines, showing promising cytotoxic effects.[23] Some derivatives have been found to inhibit key biological targets in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[25]
| Compound/Series | Cancer Cell Line(s) | Activity (GI₅₀ / IC₅₀) | Reference |
| 3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one (NSC-776965) | NCI-60 cell line panel | GI₅₀: 1.41 - 15.8 µM | [23] |
| 3-[5-(2-phenoxymethyl-benzoimidazol-1-ylmethyl)-[1][4][23]oxadiazol-2-yl]... (NSC-776971) | NCI-60 cell line panel | GI₅₀: 0.40 - 14.9 µM | [23] |
| 5- or 7-substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-ones | HeLa cancer cells | IC₅₀: 10.64 - 33.62 µM | [24] |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (4a) | UO-31 (Renal cancer), MCF7 (Breast cancer) | Growth Percent: 61.19 (UO-31), 76.82 (MCF7) at 10⁻⁵ M | [18] |
| Quinoline-containing oxadiazole (39) | EGFR-TK | IC₅₀ = 0.081 µM | [25] |
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazoles, based on commonly cited procedures.
Synthesis Protocol 1: Condensation of Hydrazide with Aromatic Acid[2][13]
-
Mixing Reagents: A mixture of an aromatic acid hydrazide (1 mmol) and a substituted aromatic acid (1 mmol) is taken in a round-bottom flask.
-
Addition of Dehydrating Agent: Phosphorus oxychloride (POCl₃, ~5-10 mL) is added slowly to the mixture under cool conditions.
-
Reaction: The reaction mixture is refluxed for a specified period (typically 4-8 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the mixture is cooled to room temperature and carefully poured onto crushed ice with constant stirring.
-
Isolation: The resulting solid precipitate is filtered, washed thoroughly with cold water to remove excess acid, and then washed with a dilute sodium bicarbonate solution.
-
Purification: The crude product is dried and purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final 2,5-disubstituted 1,3,4-oxadiazole.
Synthesis Protocol 2: Oxidative Cyclization of N-Acylhydrazone[9]
-
Hydrazone Formation: An appropriate aromatic acid hydrazide (1 mmol) is dissolved in ethanol, to which a few drops of glacial acetic acid are added, followed by the addition of an aromatic aldehyde (1 mmol). The mixture is refluxed for 2-4 hours to form the N-acylhydrazone intermediate.
-
Cyclization: To the solution containing the hydrazone, bromine (a slight molar excess) dissolved in glacial acetic acid is added dropwise.
-
Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is poured into ice-cold water.
-
Isolation and Purification: The solid product is filtered, washed with water, dried, and recrystallized from an appropriate solvent to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.
Biological Screening Workflow
The general process for evaluating the synthesized compounds for biological activity follows a standard workflow from initial screening to quantitative assessment.
Caption: General experimental workflow for biological screening of novel compounds.
Protocol for Antimicrobial Activity: Agar Well Diffusion Method[13]
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland) is uniformly swabbed onto the surface of the agar plates.
-
Well Preparation: Wells (e.g., 6 mm diameter) are aseptically punched into the agar.
-
Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A solvent control (e.g., DMSO) and a standard antibiotic (e.g., Ciprofloxacin) are used as negative and positive controls, respectively.
-
Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Protocol for In-Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema[19][22]
-
Animal Grouping: Wistar rats are divided into groups (e.g., control, standard, and test groups).
-
Compound Administration: The test compounds (e.g., at 50 or 100 mg/kg) and a standard drug (e.g., Phenylbutazone) are administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume of the treated groups with the control group.
Conclusion
The 2,5-disubstituted 1,3,4-oxadiazole scaffold remains a highly privileged and versatile structure in medicinal chemistry and drug discovery. The synthetic routes to these compounds are well-established and adaptable, allowing for the creation of diverse chemical libraries. The broad spectrum of potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscores the therapeutic potential of this heterocyclic core. Future research will likely focus on optimizing the structure-activity relationships to develop novel derivatives with enhanced efficacy, selectivity, and improved pharmacokinetic profiles for various disease targets.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. rroij.com [rroij.com]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jusst.org [jusst.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 11. jchemrev.com [jchemrev.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity of oxadiazole nucleus containing 2,5-substituted 1,3,4-oxadiazole derivatives - World Scientific News [worldscientificnews.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Synthesis and biological activity of novel 2,5-disubstituted-1,3,4-oxadiazoles | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. nanobioletters.com [nanobioletters.com]
physical and chemical properties of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering available data and outlining methodologies for its synthesis and evaluation.
Core Compound Identity
Chemical Name: this compound CAS Number: 24068-15-3 Molecular Formula: C₉H₆Cl₂N₂O Molecular Weight: 229.07 g/mol
Physicochemical Properties
Table 1: Estimated and Comparative Physical Properties
| Property | Value | Notes |
| Melting Point (°C) | Data not available | Expected to be a solid at room temperature. The related nitro-analog has a melting point of 133-135 °C. |
| Boiling Point (°C) | Data not available | Likely high due to the molecular weight and polar nature. |
| Density (g/cm³) | Data not available | |
| Solubility | Data not available | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Chemical Properties and Synthesis
The 1,3,4-oxadiazole ring is a stable aromatic heterocycle known for its electron-withdrawing nature. The presence of the chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a diverse range of derivatives. The 4-chlorophenyl group at the 5-position contributes to the overall lipophilicity and electronic properties of the molecule, which can influence its biological activity.
General Synthesis Pathway
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including the title compound, typically proceeds through the cyclodehydration of N,N'-diacylhydrazines or by the reaction of an acid hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Caption: General synthesis workflow for this compound.
Experimental Protocol: General Procedure for the Synthesis of 2-(Chloromethyl)-5-(aryl)-1,3,4-oxadiazoles
This protocol is a generalized procedure based on the synthesis of similar compounds and may require optimization for the specific synthesis of this compound.
Materials:
-
4-chlorobenzohydrazide
-
Chloroacetyl chloride (or chloroacetic acid)
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent
-
Appropriate solvent (e.g., dry toluene, dioxane, or neat POCl₃)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of 4-chlorobenzohydrazide (1 equivalent) and chloroacetyl chloride (1.1 equivalents) is taken in a round-bottom flask.
-
Phosphorus oxychloride (acting as both solvent and dehydrating agent) is added to the flask.
-
The reaction mixture is refluxed for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is cooled and cautiously poured into crushed ice with stirring.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods.
Table 2: Expected Spectral Characteristics
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the 4-chlorophenyl group (typically two doublets in the range of 7.5-8.2 ppm). A singlet for the chloromethyl (-CH₂Cl) protons (typically in the range of 4.5-5.0 ppm). |
| ¹³C NMR | Signals for the carbon atoms of the 1,3,4-oxadiazole ring (typically in the range of 160-165 ppm). Signals for the aromatic carbons of the 4-chlorophenyl group. A signal for the chloromethyl carbon. |
| IR (cm⁻¹) | C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹). C-O-C stretching of the oxadiazole ring (around 1020-1070 cm⁻¹). Aromatic C-H stretching. C-Cl stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for two chlorine atoms. |
Potential Biological Activities
While specific biological data for this compound is not extensively documented, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore associated with a broad spectrum of biological activities.[1] Derivatives containing the 5-(4-chlorophenyl)-1,3,4-oxadiazole moiety have been investigated for various therapeutic applications.
Anticancer Activity
Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole derivatives.[2][3][4][5][6] The mechanism of action for some of these compounds involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival. For instance, some derivatives have been shown to target receptor tyrosine kinases like EGFR.
Caption: Postulated mechanism of anticancer action via EGFR inhibition.
Table 3: Anticancer Activity of Related 5-(4-chlorophenyl)-1,3,4-oxadiazole Derivatives
| Compound Derivative | Cancer Cell Line | Activity (IC₅₀ or % Growth Inhibition) | Reference |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine | UO-31 (Renal) | 61.19% Growth | [5] |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine | MCF-7 (Breast) | 76.82% Growth | [5] |
| 2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one | Various | logGI₅₀ = -5.19 | [4] |
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a common feature in many compounds exhibiting antimicrobial properties against a range of bacterial and fungal pathogens.[7][8][9] The presence of the chloro-substituents on the phenyl ring and the reactive chloromethyl group could potentially enhance this activity.
Table 4: Antimicrobial Activity of a Related 5-(4-chlorophenyl)-1,3,4-oxadiazole Derivative
| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide | S. aureus | 8 - 32 µg/mL | [8] |
Anti-inflammatory Activity
Derivatives of 1,3,4-oxadiazole have also been explored for their anti-inflammatory potential.[10][11][12][13] The mechanism is often associated with the inhibition of inflammatory enzymes such as cyclooxygenases (COX).
Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is limited in the public domain, the well-documented biological activities of the 1,3,4-oxadiazole scaffold, particularly those bearing a 5-(4-chlorophenyl) substituent, suggest that it is a promising candidate for further investigation in the fields of oncology, infectious diseases, and inflammatory disorders. The synthetic route is relatively straightforward, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the detailed synthesis, characterization, and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential.
References
- 1. scilit.com [scilit.com]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajrconline.org [ajrconline.org]
- 13. [PDF] Synthesis and in vivo Anti-inflammatory and Analgesic activities of Oxadiazoles clubbed with Benzothiazole nucleus | Semantic Scholar [semanticscholar.org]
Unlocking the Therapeutic Potential of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide focuses on the therapeutic potential of a specific analogue, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. While direct experimental data for this exact compound is limited in publicly available literature, this document compiles and extrapolates from extensive research on structurally analogous compounds to build a comprehensive overview of its likely therapeutic applications. This guide covers potential anticancer, antifungal, and antibacterial activities, plausible mechanisms of action, detailed synthetic pathways, and relevant experimental protocols. All quantitative data from related compounds is summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of its potential biological impact.
Introduction: The Prominence of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This privileged scaffold is present in numerous clinically approved drugs and is a subject of intense investigation in drug discovery due to its favorable physicochemical properties, including metabolic stability, and its ability to act as a bioisostere for amide and ester groups, enhancing hydrogen bonding capabilities. Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable range of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties.
The subject of this guide, this compound, combines the 1,3,4-oxadiazole core with a 4-chlorophenyl group and a reactive chloromethyl moiety. The 4-chlorophenyl group is a common substituent in bioactive molecules, often contributing to enhanced binding affinity with biological targets. The chloromethyl group provides a reactive handle for further chemical modification, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Potential Therapeutic Applications
Based on the biological activities reported for structurally similar compounds, this compound is a promising candidate for development in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2,5-disubstituted-1,3,4-oxadiazoles bearing a 4-chlorophenyl moiety. A close analogue, N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine, has shown significant growth inhibition against renal cancer (UO-31) and breast cancer (MCF-7) cell lines, with growth percentages of 61.19% and 76.82%, respectively[1].
Potential Mechanism of Action: EGFR Inhibition
A plausible mechanism for the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2]. EGFR is a key regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers[3]. Inhibition of EGFR signaling can block downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis[2]. Molecular docking studies of similar 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives suggest that the oxadiazole ring and the substituted phenyl group can interact with key residues in the ATP-binding site of the EGFR tyrosine kinase domain[1][4].
dot
Caption: Proposed EGFR Signaling Pathway Inhibition.
Antifungal Activity
1,3,4-oxadiazole derivatives have emerged as a promising class of antifungal agents. Studies on related compounds have demonstrated efficacy against pathogenic fungi such as Candida albicans, with reported Minimum Inhibitory Concentrations (MICs) of 32 µg/mL[5][6][7].
Potential Mechanism of Action: Thioredoxin Reductase Inhibition
One of the proposed antifungal mechanisms for 1,3,4-oxadiazoles is the inhibition of thioredoxin reductase (TrxR)[5][6]. TrxR is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and protecting against oxidative stress[8][9][10][11]. In fungi, TrxR is essential for viability and virulence. Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to fungal cell death[5][6].
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Thioredoxin Reductase 1 by Porphyrins and Other Small Molecules Identified By a High Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of thioredoxin reductase but not of glutathione reductase by the major classes of alkylating and platinum-containing anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlorophyllin Inhibits Mammalian Thioredoxin Reductase 1 and Triggers Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: An In-depth Technical Guide to the Structure-Activity Relationships of 1,3,4-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities. Its unique structural features, including its ability to act as a bioisostere for carboxylic acids and amides, and its participation in hydrogen bonding and other non-covalent interactions, make it a versatile building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,3,4-oxadiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and diagrammatic representations of relevant signaling pathways and experimental workflows are also presented to facilitate further research and development in this promising area.
Anticancer Activity of 1,3,4-Oxadiazole Derivatives
1,3,4-oxadiazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes and growth factor receptors.[1][2] The SAR studies in this area are extensive, with a focus on the nature and position of substituents on the 2- and 5-positions of the oxadiazole ring.
Structure-Activity Relationship Insights
The anticancer activity of 2,5-disubstituted 1,3,4-oxadiazoles is significantly influenced by the nature of the aromatic or heterocyclic rings attached to these positions. For instance, the presence of a diphenylamine moiety has been shown to impart potent cytotoxicity against the HT29 human colon cancer cell line.[3] Similarly, the incorporation of a pyridine ring can lead to telomerase inhibition.[2]
Key SAR observations for anticancer activity include:
-
Substitution at the 2- and 5-positions: The introduction of bulky aromatic or heteroaromatic groups at these positions is often crucial for activity. The nature of the substituents on these rings, such as electron-donating or electron-withdrawing groups, can fine-tune the cytotoxic potential.
-
Linker modification: The nature of the linker connecting substituents to the oxadiazole core can influence activity. For example, a thioether linkage has been explored in the design of telomerase inhibitors.[2]
-
Hybrid molecules: The conjugation of the 1,3,4-oxadiazole ring with other known anticancer pharmacophores has proven to be a successful strategy to enhance efficacy and overcome drug resistance.[4]
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 1,3,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Diphenylamine | Phenyl | HT29 | 1.3 | [3] |
| 1b | Diphenylamine | 4-Chlorophenyl | HT29 | 1.5 | [3] |
| 1c | Diphenylamine | 4-Methoxyphenyl | HT29 | 2.0 | [3] |
| 2a | 4-Pyridyl | -SCH2-CO-NH-N=CH-C6H4-4-Cl | - | 1.27 (Telomerase) | [2] |
| 3a | (2-acetamidophenoxy)methyl | thio-N-phenylacetamide | A549 | <0.14 | [5] |
| 3b | (2-acetamidophenoxy)methyl | thio-N-(4-fluorophenyl)acetamide | A549 | 1.59 | [5] |
| 3c | (2-acetamidophenoxy)methyl | thio-N-(4-chlorophenyl)acetamide | A549 | 1.80 | [5] |
Signaling Pathway in Cancer
1,3,4-oxadiazole derivatives can interfere with various signaling pathways implicated in cancer progression. One such pathway is the telomerase-mediated maintenance of telomeres, which is crucial for the immortalization of cancer cells.
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,3,4-Oxadiazole derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[6][7]
Structure-Activity Relationship Insights
The antimicrobial potency of 1,3,4-oxadiazoles is highly dependent on the substituents at the 2- and 5-positions.
Key SAR observations for antimicrobial activity include:
-
Aryl and Heteroaryl Substituents: The presence of specific aryl or heteroaryl moieties, such as naphthofuran, can confer potent antibacterial activity.[6]
-
Thio-substitution: The introduction of a thiol or substituted thio group at the 2-position of the oxadiazole ring is a common strategy in the design of antimicrobial agents.
-
Hybrid Structures: Hybrid molecules incorporating the 1,3,4-oxadiazole ring with other antimicrobial pharmacophores, like fluoroquinolones, have shown excellent activity against resistant strains, including MRSA.[6]
Quantitative Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected 1,3,4-oxadiazole derivatives against various microbial strains.
| Compound ID | R1 Substituent | R2 Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4a | Norfloxacin moiety | Phenyl | S. aureus | 1 | [6] |
| 4b | Norfloxacin moiety | 4-Chlorophenyl | S. aureus | 2 | [6] |
| 4c | Norfloxacin moiety | 4-Nitrophenyl | MRSA | 0.25 | [6] |
| 5a | Naphthofuran moiety | Phenyl | P. aeruginosa | 0.2 | [6] |
| 5b | Naphthofuran moiety | 4-Chlorophenyl | B. subtilis | 0.2 | [6] |
| 6a | 5-(5,6,7,8-tetrahydronaphthalen-2-yl) | NH-cyclopropanecarboxamide | S. aureus | 4-16 | [7] |
| 6b | 5-(3,5-dimethoxyphenyl) | NH-4-((4,4-dimethyloxazolidin-3-yl)sulfonyl)benzamide | S. aureus | 4-16 | [7] |
| 6c | 5-(4-chlorophenyl) | NH-pentanamide | S. aureus | 8-32 | [7] |
Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents remains a key research area. 1,3,4-Oxadiazole derivatives have been investigated for their anti-inflammatory potential, with some compounds exhibiting potent activity in preclinical models.[8][9]
Structure-Activity Relationship Insights
The anti-inflammatory activity of 1,3,4-oxadiazoles is influenced by the lipophilicity and electronic properties of the substituents.
Key SAR observations for anti-inflammatory activity include:
-
Aryl and Aryloxy Substituents: The presence of biphenoxymethyl and arylamino groups at the 2- and 5-positions, respectively, has been shown to confer significant anti-inflammatory activity.[8]
-
Substitution Pattern: The position of substituents on the aryl rings can impact activity. For example, in a series of 2-(4-biphenoxymethyl)-5-arylamino-1,3,4-oxadiazoles, the nature and position of the substituent on the arylamino moiety modulated the anti-inflammatory effect.[8]
-
Cyclization: The cyclization of thiosemicarbazide precursors to form the 1,3,4-oxadiazole ring generally leads to an increase in anti-inflammatory activity.[8]
Quantitative Data for Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of representative 1,3,4-oxadiazole derivatives, typically evaluated as the percentage inhibition of carrageenan-induced paw edema in rats.
| Compound ID | R1 Substituent | R2 Substituent | % Inhibition of Edema | Reference |
| 7a | 4-Biphenoxymethyl | Anilino | 36-76 | [8] |
| 8a | 4-chlorophenyl anilide moiety | - | 79.83 | [9] |
| 8b | anilide moiety | - | 76.64 | [9] |
| 8c | methoxy phenyl | - | 74.52 | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable evaluation of the biological activity of novel compounds. The following sections provide methodologies for the synthesis of 1,3,4-oxadiazole derivatives and key in vitro and in vivo assays.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Hydrazides
A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines, which are typically prepared from the reaction of an acylhydrazide with an aroyl chloride.[10]
Step 1: Synthesis of Diacylhydrazine Intermediate
-
To a solution of an appropriate acylhydrazide (1 mmol) in a suitable solvent such as tetrahydrofuran (THF), add an equimolar amount of an aroyl chloride at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a saturated sodium bicarbonate solution and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure diacylhydrazine.
Step 2: Cyclization to 1,3,4-Oxadiazole
-
Reflux a mixture of the diacylhydrazine (1 mmol) in an excess of a dehydrating agent, such as phosphorus oxychloride (POCl₃), for 4-6 hours.
-
After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or potassium carbonate solution).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,3,4-oxadiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][13]
-
Compound Dilution: Prepare a serial two-fold dilution of the 1,3,4-oxadiazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[14][15]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the 1,3,4-oxadiazole derivatives or a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally to the rats.
-
Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a common preclinical model for identifying compounds with potential anticonvulsant activity against generalized tonic-clonic seizures.[16][17]
-
Animal Preparation: Use male Swiss albino mice.
-
Compound Administration: Administer the test compounds intraperitoneally.
-
Electroshock Application: After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity.
Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for potential antidepressant activity.[18][19]
-
Apparatus: Use a transparent glass cylinder filled with water (25 ± 1°C) to a depth where the mouse cannot touch the bottom.
-
Procedure: Gently place each mouse into the cylinder for a 6-minute session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it floats motionless or makes only small movements to keep its head above water.
-
Data Analysis: A significant reduction in the duration of immobility in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.
Conclusion
The 1,3,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with diverse biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications of the substituents at the 2- and 5-positions of the oxadiazole ring can lead to potent and selective compounds. The provided experimental protocols offer a foundation for the synthesis and evaluation of novel 1,3,4-oxadiazole derivatives. Future research in this area, including the exploration of novel hybrid molecules and the elucidation of precise mechanisms of action, holds great promise for the development of next-generation drugs to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Investigation on Quantitative Structure-Activity Relationships of 1,3,4-Oxadiazole Derivatives as Potential Telomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. scispace.com [scispace.com]
- 17. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
A Technical Guide to the Discovery and Synthesis of Novel Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel oxadiazole derivatives. Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, which have garnered significant attention in medicinal chemistry.[1][2] This document details prevalent synthetic methodologies, summarizes key quantitative data on their biological activities, and illustrates the relevant biological pathways and experimental workflows involved in their development.
Introduction to Oxadiazole Derivatives
Oxadiazoles exist as four primary isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole.[1][3] Among these, the 1,3,4- and 1,2,4-oxadiazole scaffolds are of paramount interest in drug discovery.[4][5] Their significance stems from their chemical stability and their role as effective bioisosteres for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][6][7][8] Consequently, oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[4][9][10][11][12][13][14] Recent patent spotlights from 2020-2024 continue to underscore their growing importance in developing new therapeutic agents.[1][5]
Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazole derivatives can be achieved through several reliable routes, with the choice depending on the desired substitution pattern and available starting materials.
Common Synthetic Routes:
-
Cyclodehydration of N,N'-diacylhydrazines: This is a classic and widely utilized method for preparing 2,5-disubstituted 1,3,4-oxadiazoles, often employing dehydrating agents like phosphorus oxychloride (POCl₃), polyphosphoric acid, or thionyl chloride.[5][9][10][15]
-
Oxidative Cyclization of Acylhydrazones: N-acylhydrazones, formed from the condensation of acid hydrazides and aldehydes, can undergo oxidative cyclization to yield the oxadiazole ring.[5][9] Oxidizing agents such as Dess–Martin periodinane (DMP) or iodine can be used.[9]
-
One-Pot Synthesis from Carboxylic Acids and Hydrazides: Efficient one-pot methods have been developed that directly cyclize carboxylic acids with acylhydrazides using reagents like HATU or Burgess reagent, often providing good to excellent yields under mild conditions.[9][10]
-
Microwave-Assisted Synthesis: As part of a green chemistry approach, microwave irradiation has been successfully employed to accelerate the synthesis of 1,3,4-oxadiazoles, often reducing reaction times and improving yields.[9][15][16]
Below is a generalized workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Caption: General synthetic workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Conventional Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration
This protocol describes the synthesis via the cyclodehydration of an N,N'-diacylhydrazine intermediate.[5][15]
-
Materials:
-
Substituted acid hydrazide (1.0 eq)
-
Substituted acid chloride or carboxylic acid (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) as dehydrating agent
-
Appropriate solvent (e.g., DMF, Toluene)
-
Ice-cold water or sodium bicarbonate solution
-
Ethanol for recrystallization
-
-
Procedure:
-
A mixture of the substituted acid hydrazide (1.0 eq) and the substituted carboxylic acid (1.0 eq) is prepared in a round-bottom flask.
-
The mixture is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is refluxed for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and carefully poured into crushed ice or a cold sodium bicarbonate solution to neutralize the excess acid.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
-
The final product is characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[9]
-
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol details an efficient, one-pot microwave-assisted method.[15][16]
-
Materials:
-
Monoaryl hydrazide (1.0 eq)
-
Acid chloride (1.0 eq)
-
High-Melting Point Solvent (e.g., Hexamethylphosphoramide - HMPA) or a solid support like clay
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
-
Procedure:
-
An equimolar mixture of the monoaryl hydrazide and the acid chloride is prepared in a microwave-safe vessel.
-
A small amount of a high-boiling solvent like HMPA is added. Alternatively, the reactants can be mixed with a solid support like clay.
-
The vessel is sealed and irradiated in a microwave oven (e.g., at 50% power) for 5-15 minutes.
-
After the reaction, the mixture is cooled to room temperature.
-
The product is extracted from the reaction mixture using an appropriate organic solvent.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is achieved via recrystallization or column chromatography.
-
Protocol 3: Synthesis of 5-Aryl-2-amino-1,3,4-oxadiazole
This method describes the synthesis of 2-amino substituted oxadiazoles.[9][10]
-
Materials:
-
Acylthiosemicarbazide (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (oxidizing agent)
-
Sodium hydroxide (NaOH)
-
Potassium iodide (KI)
-
-
Procedure:
-
The starting acylthiosemicarbazide is dissolved in an aqueous solution of sodium hydroxide and potassium iodide.
-
1,3-Dibromo-5,5-dimethylhydantoin is added portion-wise to the stirred solution.
-
The reaction is stirred at room temperature for a specified time, with progress monitored by TLC.
-
Upon completion, the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization to afford the pure 5-aryl-2-amino-1,3,4-oxadiazole.
-
Data Presentation: Biological Activities of Oxadiazole Derivatives
The diverse biological activities of oxadiazole derivatives are summarized below. Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of these compounds.
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 15a (Bajaj et al.) | MCF-7 | 2.5 ± 0.35 | [4] |
| MDA-MB-231 | 4.88 ± 1.74 | [4] | |
| 15b (Bajaj et al.) | MCF-7 | 1.85 ± 0.28 | [4] |
| MDA-MB-231 | 2.27 ± 0.73 | [4] | |
| Compound 21 (Gond et al.) | Dalton's Lymphoma | 50 µg/mL | [4] |
| Compound 4i (Valente et al.) | A549 (Lung) | Induces 21.54% apoptosis | [17] |
| Compound 4h (Valente et al.) | A549 (Lung) | Induces 19.20% apoptosis |[17] |
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 14a (Zabiulla et al.) | Gram-positive & Gram-negative bacteria | Not specified, "significant" | [4] |
| 102 (Unspecified) | Staphylococcus aureus | 4 - 32 | [11] |
| 123 (Unspecified) | Mycobacterium tuberculosis | 6.25 | [11] |
| 124 (Kumar et al.) | Mycobacterium tuberculosis H₃₇RV | 4 | [11] |
| 30-37 (Unspecified) | Mycobacterium tuberculosis H37Rv | >90% inhibition at 12.5 |[18] |
Table 3: Other Notable Pharmacological Activities
| Activity | Compound Class/Example | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | 2,5-disubstituted-1,3,4-oxadiazoles | Some compounds showed higher activity than ibuprofen with reduced ulcerogenic effects. | [13] |
| Anticonvulsant | 2-substituted-5-(2-benzylthiophenyl)-1,3,4-oxadiazoles | An amino group at position 2 and a fluorine substituent on the benzylthio group improved activity. | [11] |
| Antidiabetic | Novel 1,3,4-oxadiazole derivatives | Compound 20 (Izgi et al.) showed α-glucosidase inhibition with an IC₅₀ of 0.46 ± 0.15 mM. | [4] |
| Antifungal | 2,5-diaryl substituted 1,3,4-oxadiazoles | Effective inhibition against Aspergillus niger and Saccharomyces cerevisiae. |[4] |
Mechanism of Action and Key Signaling Pathways
Oxadiazole derivatives exert their therapeutic effects, particularly their anticancer activity, by modulating critical cellular signaling pathways involved in tumorigenesis.[19][20]
-
EGFR Inhibition: By inhibiting the Epidermal Growth Factor Receptor (EGFR), oxadiazoles can block the downstream Ras/Raf/MEK/ERK pathway, which is crucial for tumor cell proliferation.[19][20]
-
PI3K/Akt/mTOR Pathway Inhibition: These compounds can also inhibit the PI3K/Akt/mTOR pathway. This action restores the activity of the tumor suppressor PTEN and promotes apoptosis (programmed cell death).[19][20]
-
p53 Upregulation: Some derivatives can stabilize the p53 tumor suppressor protein by preventing its degradation, thereby activating pro-apoptotic genes.[19][20]
-
Induction of Reactive Oxygen Species (ROS): Oxadiazoles can selectively induce oxidative stress in cancer cells, leading to DNA damage and mitochondrial dysfunction.[19][20]
The diagram below illustrates the inhibition of key cancer signaling pathways by oxadiazole derivatives.
Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways by oxadiazole derivatives.
Drug Discovery and Development Workflow
The process of bringing a novel oxadiazole derivative from concept to clinic is a multi-stage endeavor involving iterative cycles of design, synthesis, and testing.
Caption: Logical workflow for oxadiazole derivative drug discovery.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 13. rroij.com [rroij.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. jchemrev.com [jchemrev.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. longdom.org [longdom.org]
- 19. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for these characterizations.
Spectroscopic Data Summary
The structural integrity and purity of synthesized this compound were confirmed through a suite of spectroscopic techniques. The collected data is summarized in the tables below for clarity and comparative analysis.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.95 | Doublet | 7.2 | 2H | Ar-H (H-2', H-6') |
| 7.63 | Doublet | 8.4 | 2H | Ar-H (H-3', H-5') |
| 4.85 | Singlet | - | 2H | -CH₂Cl |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=N (Oxadiazole ring) |
| ~164 | C-O (Oxadiazole ring) |
| ~137 | C-Cl (Aromatic) |
| ~129 | C-H (Aromatic) |
| ~128 | C-H (Aromatic) |
| ~124 | C-C (Aromatic ipso-carbon) |
| ~32 | -CH₂Cl |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Aliphatic) |
| ~1610 | Strong | C=N stretch (Oxadiazole ring) |
| ~1550 | Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O-C stretch (Oxadiazole ring) |
| ~1090 | Strong | C-Cl stretch (Aromatic) |
| ~750 | Strong | C-Cl stretch (Aliphatic) |
Table 4: Mass Spectrometry Data
| m/z Ratio | Relative Intensity (%) | Assignment |
| 228/230 | - | [M]⁺, [M+2]⁺ (Molecular ion peaks) |
| 139 | - | [C₈H₆ClO]⁺ Fragment |
Experimental Protocols
The spectroscopic data presented were obtained using standard laboratory procedures for the characterization of novel organic compounds.
Synthesis of this compound
The synthesis of the title compound is typically achieved through a multi-step process. A common route involves the reaction of 4-chlorobenzohydrazide with chloroacetyl chloride to form the corresponding N,N'-diacylhydrazine, followed by cyclodehydration using a suitable reagent such as phosphorus oxychloride to yield the 1,3,4-oxadiazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is recorded using a potassium bromide (KBr) pellet method or as a thin film on a sodium chloride plate. The spectrum is typically scanned over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the molecular ion.
Workflow for Spectroscopic Analysis
The logical flow of obtaining and interpreting the spectroscopic data for the structural elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of the title compound.
Methodological & Application
Application Notes and Protocols: In Vitro Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific in vitro anticancer data for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is not extensively available in the public domain, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant potential as a scaffold for the development of novel anticancer agents. This document provides a summary of the reported in vitro anticancer activities of structurally related compounds, detailed experimental protocols for key assays, and visualizations of experimental workflows and potential signaling pathways.
Introduction
The 1,3,4-oxadiazole ring is a five-membered heterocyclic moiety that has garnered considerable interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Its planar structure and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its capacity to bind with various biological targets.[2] Derivatives of 1,3,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms, including the inhibition of enzymes like telomerase and histone deacetylases (HDACs), disruption of microtubule polymerization, and induction of apoptosis.[1][4][5] This document focuses on the in vitro evaluation of 2,5-disubstituted 1,3,4-oxadiazoles, with a particular emphasis on compounds bearing a 4-chlorophenyl substituent, to provide a framework for assessing the potential of novel analogs like this compound.
Data Presentation: In Vitro Anticancer Activity of Selected 2,5-Disubstituted 1,3,4-Oxadiazoles
The following table summarizes the reported in vitro anticancer activity (IC50 values) of various 2,5-disubstituted 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines.
| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |
| 4b | 4-Chlorophenyl | 4-Chlorophenyl | Not Specified (Mean Growth Percent) | Not an IC50 value | |
| 4c | 4-Chlorophenyl | 4-Methoxyphenyl | PC-3 (Prostate) | Not Specified (Growth Percent of 71.70) | |
| 4c | 4-Chlorophenyl | 4-Methoxyphenyl | SR (Leukemia) | Not Specified (Growth Percent of 74.14) | |
| 4o | 4-Chlorophenyl | N-(4-Chlorophenyl)amino | Not Specified | Not Specified | [6] |
| 4u | 4-Chlorophenyl | N-(2,4-Dimethylphenyl)amino | MDA-MB-435 (Melanoma) | Not Specified (Growth Percent of 6.82) | [6] |
| 4u | 4-Chlorophenyl | N-(2,4-Dimethylphenyl)amino | K-562 (Leukemia) | Not Specified (Growth Percent of 24.80) | [6] |
| 30 | 4-Chlorophenyl | N-methyl-(4-phenyl-1,3-thiazol-2-amine) | DLA (Dalton's Lymphoma Ascites) | 136 µg/mL (LD50) | [2] |
| 30 | 4-Chlorophenyl | N-methyl-(4-phenyl-1,3-thiazol-2-amine) | MCF-7 (Breast) | 132 µg/mL (LD50) | [2] |
| AMK OX-12 | Phenyl acetate | (4-chlorophenoxy)methyl | Hep-2 (Laryngeal) | Low (Specific value not given) | [7] |
| AMK OX-12 | Phenyl acetate | (4-chlorophenoxy)methyl | A549 (Lung) | Low (Specific value not given) | [7] |
| 3c | 2-(phenylsulfanylmethyl)phenyl | 4-Chlorophenyl | HT-29 (Colon) | > 50 | [4] |
| 3c | 2-(phenylsulfanylmethyl)phenyl | 4-Chlorophenyl | MDA-MB-231 (Breast) | > 50 | [4] |
| 3d | 3-(4-chloro-3,5-dimethoxyphenyl)isoxazol-5-yl | 7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl | MCF-7 (Breast) | 43.4 | [8] |
| 3d | 3-(4-chloro-3,5-dimethoxyphenyl)isoxazol-5-yl | 7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl | MDA-MB-231 (Breast) | 35.9 | [8] |
| 4d | 3-(4-chlorophenyl)isoxazol-5-yl | 7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl | MCF-7 (Breast) | 39.0 | [8] |
| 4d | 3-(4-chlorophenyl)isoxazol-5-yl | 7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl | MDA-MB-231 (Breast) | 35.1 | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.
Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for in vitro anticancer screening of 1,3,4-oxadiazole derivatives.
Potential Signaling Pathway: Induction of Apoptosis
Caption: Potential intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.
Conclusion
The 1,3,4-oxadiazole scaffold represents a promising starting point for the design and development of novel anticancer agents. While data on the specific compound this compound is limited, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles, particularly those with a 4-chlorophenyl moiety, have shown encouraging in vitro anticancer activity against a variety of cancer cell lines. The protocols and workflows provided herein offer a standardized approach for the in vitro evaluation of new analogs in this chemical series. Further investigation into the precise mechanisms of action and structure-activity relationships is warranted to optimize the therapeutic potential of this class of compounds.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogenic microorganisms represents a significant global health challenge. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial effects. Compounds incorporating this heterocycle are being actively investigated as a promising class of novel antimicrobial agents. The specific compound, 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, belongs to this class and warrants thorough investigation of its antimicrobial potential. Structure-activity relationship studies suggest that the presence of a halogenated phenyl ring and a substituted methyl group on the oxadiazole core may contribute to its biological activity.
These application notes provide detailed protocols for the comprehensive antimicrobial screening of this compound. The described methodologies cover preliminary screening using the agar well diffusion method and quantitative evaluation of antimicrobial efficacy through the determination of the Minimum Inhibitory Concentration (MIC) via the broth microdilution method.
Data Presentation
The following tables summarize representative quantitative data for antimicrobial activity of 1,3,4-oxadiazole derivatives structurally related to this compound. This data is provided for comparative purposes to contextualize the expected activity of the target compound.
Table 1: Antibacterial Activity of Representative 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | R Group at Position 2 | Ar Group at Position 5 | Staphylococcus aureus | Escherichia coli | Reference |
| F3 | -CH(Cl)Ph | Furan-2-yl | 8 | 16 | [1] |
| F4 | -CH(Cl)Ph | 5-Nitro-furan-2-yl | 4 | 16 | [1] |
| I2 | -C(NO2)=CH-Ph | 5-Nitro-furan-2-yl | 4 | 8 | [1] |
| Ciprofloxacin | (Standard) | (Standard) | 0.5 | 1 | [2] |
| Ceftizoxime | (Standard) | (Standard) | 4 | 8 | [2] |
Table 2: Antifungal Activity of Representative 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | R Group at Position 2 | Ar Group at Position 5 | Candida albicans | Reference |
| F1 | -CH(Cl)Ph | 4-Chlorophenyl | 32 | [1] |
| F2 | -CH(Cl)Ph | 4-Nitrophenyl | 32 | [1] |
| Fluconazole | (Standard) | (Standard) | 8 | [3] |
Experimental Protocols
Protocol 1: Preliminary Antimicrobial Screening by Agar Well Diffusion Method
This method is a widely used preliminary assay to evaluate the antimicrobial activity of a test compound.[4] It relies on the diffusion of the compound from a well through a solidified agar medium inoculated with a target microorganism. The presence of an antimicrobial agent leads to the formation of a zone of growth inhibition.
Materials:
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal Strain (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative Control: DMSO
Procedure:
-
Media Preparation: Prepare MHA and SDA according to the manufacturer's instructions, sterilize by autoclaving, and pour approximately 20-25 mL into sterile Petri dishes. Allow the agar to solidify completely in a laminar flow hood.
-
Inoculum Preparation:
-
Bacteria: Inoculate a loopful of the bacterial culture into sterile nutrient broth and incubate at 37°C for 18-24 hours. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Fungi: Prepare a fungal spore suspension in sterile saline and adjust the concentration to approximately 1 x 10⁶ spores/mL.
-
-
Inoculation of Plates: Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the respective agar plates.
-
Well Preparation: Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Sample Loading:
-
Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
-
Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into the designated wells.
-
Similarly, add the positive control and negative control (DMSO) to separate wells on the same plate.
-
-
Incubation:
-
Incubate the bacterial plates at 37°C for 18-24 hours.
-
Incubate the fungal plates at 28°C for 48-72 hours.
-
-
Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]
Materials:
-
Test Compound: this compound
-
Solvent: DMSO (sterile)
-
Bacterial and Fungal Strains (as in Protocol 1)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Multichannel pipette and sterile tips
-
Incubator
-
Positive Control: Standard antibiotic/antifungal
-
Negative Control: DMSO
-
Growth Control: Medium with inoculum only
-
Sterility Control: Medium only
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well in the dilution series. This will result in decreasing concentrations of the test compound across the row.
-
-
Inoculum Preparation: Prepare the microbial inoculum as described in Protocol 1 and further dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation of Microtiter Plate: Add 100 µL of the diluted microbial suspension to each well containing the test compound dilutions, positive control, and growth control. The final volume in each well will be 200 µL.
-
Controls:
-
Positive Control: A row with a standard antimicrobial agent undergoing serial dilution.
-
Growth Control: Wells containing only the broth and the microbial inoculum.
-
Sterility Control: Wells containing only the sterile broth.
-
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Potential mechanism of action for oxadiazole antimicrobials.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 3. ijmspr.in [ijmspr.in]
- 4. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a key intermediate in medicinal chemistry. The document outlines its synthesis, potential biological applications based on its derivatives, and detailed protocols for evaluating its biological activity.
Introduction
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The title compound, this compound, serves as a versatile building block for the synthesis of a wide range of derivatives. The presence of a reactive chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of more complex molecules with potential therapeutic value. The 4-chlorophenyl moiety is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.
Primary Application: A Versatile Synthetic Intermediate
The principal application of this compound in medicinal chemistry is as a reactive intermediate for the synthesis of novel drug candidates. The electrophilic chloromethyl group can readily react with a variety of nucleophiles, such as amines, thiols, and phenols, to generate a library of derivatives. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Below is a general workflow for the utilization of this intermediate in drug discovery:
Caption: Workflow for Synthesis and Application.
Potential Biological Activities of Derivatives
While specific biological data for the parent compound this compound is limited in publicly available literature, its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole have demonstrated potent antiproliferative activity against various cancer cell lines.[3] The mechanism of action for many 1,3,4-oxadiazole-based anticancer agents involves the inhibition of key cellular targets.
Caption: Potential Anticancer Mechanisms.
Antimicrobial Activity
Various derivatives of 1,3,4-oxadiazoles have been reported to possess significant antibacterial and antifungal properties.[2][4] The inclusion of a halogenated phenyl ring, such as the 4-chlorophenyl group, is often associated with enhanced antimicrobial potency.
Quantitative Data of Related Compounds
The following table summarizes the biological activity of some derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole, illustrating the potential of this scaffold.
| Compound Structure/Description | Biological Activity | Cell Line/Organism | IC50/MIC (µM) | Reference |
| N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Anticancer | MDA-MB-435 (Melanoma) | - (Growth Percent: 6.82) | [5] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives | Anticancer | MCF-7 (Breast) | Not specified, activity close to Adriamycin | [3] |
| 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)-3-(4H)-acatamide | Anticancer | HeLa (Cervical) | 7.52 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on common synthetic routes for 2,5-disubstituted-1,3,4-oxadiazoles.
Step A: Synthesis of 4-Chlorobenzohydrazide
-
To a solution of methyl 4-chlorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield 4-chlorobenzohydrazide.
Step B: Synthesis of N'-(2-Chloroacetyl)-4-chlorobenzohydrazide
-
Dissolve 4-chlorobenzohydrazide (1 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain N'-(2-chloroacetyl)-4-chlorobenzohydrazide.
Step C: Cyclodehydration to this compound
-
To N'-(2-chloroacetyl)-4-chlorobenzohydrazide (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents) as both the reagent and solvent.[7]
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it carefully onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
The solid product that precipitates out is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
This protocol outlines the procedure to determine the cytotoxicity of synthesized derivatives against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: Evaluation of Antibacterial Activity using Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to each well of a 96-well plate. Add 50 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (bacteria without compound) and a negative control (broth only) in each plate.
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Growth is indicated by turbidity in the well.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel compounds with potential applications in medicinal chemistry. Its derivatives have shown promising anticancer and antimicrobial activities. The provided protocols offer a framework for the synthesis and biological evaluation of new chemical entities derived from this versatile scaffold. Further investigation into the structure-activity relationships of its derivatives is warranted to develop potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
Application Notes and Protocols for Molecular Docking Studies of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Molecular docking simulations are a crucial computational tool to predict the binding affinity and interaction patterns of this ligand with various biological targets, thereby elucidating its potential mechanism of action and guiding further drug development efforts.
Overview and Potential Applications
Derivatives of 1,3,4-oxadiazole have been investigated for their inhibitory effects on a range of biological targets. For instance, compounds with a similar core structure have been studied as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK-2) and epidermal growth factor receptor (EGFR) tyrosine kinase, both of which are implicated in cancer progression.[1][3][4] Molecular docking studies of this compound can be applied to:
-
Target Identification and Validation: Screen the compound against a panel of known drug targets to identify potential binding partners.
-
Hit-to-Lead Optimization: Guide the chemical modification of the lead compound to improve its binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidate the molecular interactions between the compound and its target protein, providing insights into its biological function.
-
Virtual Screening: Identify novel bioactive molecules by screening large compound libraries for their ability to bind to a specific target.
Experimental Protocols
This section outlines a detailed protocol for performing a molecular docking study of this compound.
Software and Tools
A variety of software packages can be used for molecular docking. Common choices include:
-
Molecular Modeling and Visualization: Discovery Studio, PyMOL, Chimera
-
Docking Software: AutoDock, GOLD, Glide, MOE (Molecular Operating Environment)
-
Ligand Preparation: ChemDraw, Avogadro, MarvinSketch
-
Protein Preparation: PDB (Protein Data Bank), SWISS-MODEL
Protocol for Molecular Docking
Step 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the crystal structure of EGFR tyrosine kinase (PDB ID: 2J5F) can be used.[3]
-
Prepare the Protein:
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Repair any missing residues or atoms using modeling software.
-
Define the binding site or active site of the protein. This can be based on the location of the co-crystallized ligand or through binding site prediction tools.
-
Step 2: Ligand Preparation
-
Draw the Ligand: Draw the 2D structure of this compound using chemical drawing software like ChemDraw.
-
Convert to 3D: Convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy, stable conformation. This is typically done using molecular mechanics force fields (e.g., MMFF94).
-
Assign Charges: Assign appropriate partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
Step 3: Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The grid box defines the search space for the docking algorithm.
-
Run Docking Algorithm: Execute the docking simulation using the prepared protein and ligand files. The docking algorithm will explore different conformations and orientations of the ligand within the active site and score them based on a scoring function.
-
Analyze Docking Results:
-
The results will typically be a series of docked poses of the ligand, each with a corresponding binding energy or docking score.
-
The pose with the lowest binding energy is generally considered the most favorable binding mode.
-
Analyze the interactions between the ligand and the protein for the best-ranked pose. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Data Presentation
The quantitative results from molecular docking studies are best presented in a tabular format for clear comparison.
Table 1: Docking Scores and Binding Energies for this compound with Potential Targets
| Target Protein | PDB ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Reference Ligand Score (kcal/mol) |
| EGFR Tyrosine Kinase | 2J5F | -8.5 | -9.2 | -7.8 (Erlotinib) |
| CDK-2 | 2R3J | -9.1 | -9.8 | -9.9 (Flavopiridol)[1] |
| Factor Xa | 1NFY | -7.9 | -8.5 | -8.2 (RPR200095)[5] |
| GABA-A Receptor | 4COF | -6.5 | -7.1 | -5.9 (Carbamazepine)[6] |
Note: The values presented in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar 1,3,4-oxadiazole derivatives in the literature.
Table 2: Key Interacting Residues of this compound in the Active Site of EGFR Tyrosine Kinase (PDB: 2J5F)
| Interacting Residue | Interaction Type | Distance (Å) |
| Leu718 | Hydrophobic | 3.8 |
| Val726 | Hydrophobic | 4.1 |
| Ala743 | Hydrophobic | 3.5 |
| Met793 | Hydrogen Bond (with Oxadiazole Oxygen) | 2.9 |
| Cys797 | Pi-Sulfur | 4.5 |
| Leu844 | Hydrophobic | 3.9 |
Note: The interacting residues and distances are hypothetical and serve as an example of how to present this data.
Visualization of Workflows and Pathways
Molecular Docking Workflow
Caption: Workflow for the molecular docking of this compound.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the potential inhibitory action of the compound.
References
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 5. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug Design Utilizing 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a versatile scaffold in drug design and discovery. The inherent biological activities of the 1,3,4-oxadiazole nucleus, combined with the reactive chloromethyl group, make this scaffold a promising starting point for developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases.
Introduction to the Scaffold
The this compound scaffold is a key building block for medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The 4-chlorophenyl moiety often contributes to favorable binding interactions with various biological targets. The chloromethyl group at the 2-position serves as a versatile synthetic handle, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR) and optimize for potency and selectivity.
Synthetic Strategy
The synthesis of the parent scaffold, this compound, can be achieved through a multi-step process starting from 4-chlorobenzoic acid. A common synthetic route involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by reaction with an appropriate C2 synthon and subsequent cyclization.
Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the title compound.
Step 1: Synthesis of 4-Chlorobenzohydrazide
-
To a solution of methyl 4-chlorobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to yield 4-chlorobenzohydrazide.
Step 2: Synthesis of N'-(2-chloroacetyl)-4-chlorobenzohydrazide
-
Dissolve 4-chlorobenzohydrazide (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting precipitate is filtered, washed with a cold solvent, and dried to obtain N'-(2-chloroacetyl)-4-chlorobenzohydrazide.
Step 3: Cyclization to this compound
-
To the N'-(2-chloroacetyl)-4-chlorobenzohydrazide (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.
-
Reflux the mixture for 3-5 hours.
-
After completion of the reaction (monitored by TLC), the excess dehydrating agent is removed under reduced pressure.
-
The residue is carefully poured into crushed ice with stirring.
-
The precipitated solid is filtered, washed thoroughly with water until neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Derivatization Strategy
The chloromethyl group is highly amenable to nucleophilic substitution, allowing for the creation of a diverse library of compounds.
Caption: Derivatization workflow for the scaffold.
Application in Anticancer Drug Design
Derivatives of the 5-(4-chlorophenyl)-1,3,4-oxadiazole scaffold have demonstrated significant potential as anticancer agents.[1] The mechanism of action for this class of compounds can be multifaceted, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[1][2]
Potential Molecular Targets and Signaling Pathways
-
Enzyme Inhibition: Derivatives have been shown to inhibit enzymes such as thymidine phosphorylase and histone deacetylases (HDACs).[1][3]
-
NF-κB Signaling Pathway: Some 1,3,4-oxadiazole derivatives have been found to exert their anticancer effects by targeting the NF-κB signaling pathway.[4]
References
- 1. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5] Its metabolic stability and ability to act as a bioisostere for ester and amide groups make it a valuable component in drug design.[6] This document provides detailed experimental procedures for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, targeting researchers and professionals in drug development.
Synthetic Strategies Overview
The construction of the 2,5-disubstituted-1,3,4-oxadiazole ring system is primarily achieved through the cyclization of linear precursors. The most prevalent methods involve the oxidative cyclization of N-acylhydrazones or the dehydrative cyclization of 1,2-diacylhydrazines.[4][6] Modern variations of these methods focus on milder reaction conditions, improved yields, and environmentally benign procedures, including one-pot syntheses and microwave-assisted reactions.[7][8][9][10]
Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Protocol 1: One-Pot Iodine-Mediated Oxidative Cyclization under Solvent-Free Conditions
This protocol describes an eco-friendly, one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from aromatic hydrazides and aldehydes using a grinding technique, which avoids the use of organic solvents.[11] The reaction proceeds through the in-situ formation of an N-acylhydrazone, followed by iodine-mediated oxidative cyclization.[11]
Experimental Procedure
-
In a mortar, combine the aromatic hydrazide (1.0 mmol), the appropriate aromatic aldehyde (1.0 mmol), and molecular iodine (0.2 mmol).
-
Grind the mixture with a pestle at room temperature for 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a benzene:acetone (9:1) solvent system.
-
Upon completion, add an ice-cold 10% sodium thiosulfate solution (10 mL) to the reaction mixture to quench the excess iodine.
-
Filter the resulting solid precipitate, wash it thoroughly with water, and recrystallize from ethanol to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[11]
Data Summary
| Entry | Aldehyde (R') | Hydrazide (R) | Time (min) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | 5 | 92 |
| 2 | 4-ClC₆H₄ | C₆H₅ | 7 | 90 |
| 3 | 4-NO₂C₆H₄ | C₆H₅ | 6 | 91 |
| 4 | 4-CH₃OC₆H₄ | C₆H₅ | 5 | 88 |
| 5 | C₆H₅ | 4-ClC₆H₄ | 6 | 90 |
Data adapted from literature reports.[11] Yields are for isolated products.
Caption: Experimental workflow for the solvent-free synthesis of oxadiazoles.
Protocol 2: Dehydrative Cyclization of 1,2-Diacylhydrazines using a Dehydrating Agent
This classical and robust method involves two discrete steps: the synthesis of a 1,2-diacylhydrazine intermediate, followed by cyclodehydration to form the oxadiazole ring.[1] Phosphoryl chloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[1][12]
Experimental Procedure
Step 1: Synthesis of 1,2-Diacylhydrazine Intermediate
-
Dissolve the starting acylhydrazide (1.0 mmol) in a suitable solvent such as pyridine.
-
Cool the solution in an ice bath.
-
Add the desired aroyl chloride (1.0 mmol) dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the mixture into crushed ice to precipitate the diacylhydrazine.
-
Filter the solid, wash with water, and dry.
Step 2: Cyclodehydration to 2,5-Disubstituted-1,3,4-Oxadiazole
-
Reflux the dried 1,2-diacylhydrazine (1.0 mmol) in phosphoryl chloride (POCl₃, 5 mL) for 1-2 hours.[1]
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with a dilute sodium bicarbonate solution and then with water until neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.
Data Summary
| Entry | Acylhydrazide (R) | Aroyl Chloride (R') | Cyclization Time (h) | Overall Yield (%) |
| 1 | Mandeloyl | 4-Chlorobenzoyl | 1 | 75-85 |
| 2 | Mandeloyl | 4-Nitrobenzoyl | 1 | 70-80 |
| 3 | Benzoyl | Benzoyl | 2 | 80-90 |
| 4 | Isonicotinoyl | 4-Chlorobenzoyl | 1.5 | 78-88 |
Yields are indicative and may vary based on specific substrates and reaction conditions.[1]
Protocol 3: Microwave-Assisted One-Pot Synthesis from Carboxylic Acids and Hydrazides
Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields.[7][8][9][10] This one-pot protocol combines a carboxylic acid and a hydrazide under microwave irradiation to directly form the 2,5-disubstituted-1,3,4-oxadiazole.
Experimental Procedure
-
In a microwave reaction vessel, place the carboxylic acid (1.0 mmol), the acylhydrazide (1.0 mmol), and a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
-
Add a high-boiling point solvent like N,N-dimethylformamide (DMF) or use solvent-free conditions if applicable.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120-160 °C) and power (e.g., 150-300 W) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Data Summary
| Entry | Carboxylic Acid (R) | Hydrazide (R') | Time (min) | Power (W) | Yield (%) |
| 1 | Benzoic Acid | Benzoyl Hydrazide | 10 | 160 | >90 |
| 2 | 4-Chlorobenzoic Acid | Benzoyl Hydrazide | 8 | 160 | ~85 |
| 3 | Acetic Acid | Benzoyl Hydrazide | 12 | 200 | ~80 |
| 4 | Benzoic Acid | Isonicotinic Hydrazide | 10 | 180 | >88 |
Reaction conditions and yields are generalized from various literature reports on microwave-assisted synthesis.[7][9][10]
Concluding Remarks
The protocols outlined provide robust and versatile methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The choice of method will depend on the available starting materials, desired scale, and laboratory equipment. The solvent-free grinding method is advantageous for its environmental friendliness, while the classical dehydrative cyclization is highly reliable for a broad range of substrates. Microwave-assisted synthesis offers a significant acceleration of the reaction, making it suitable for rapid library synthesis in a drug discovery context. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.info [ijpsr.info]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazol...: Ingenta Connect [ingentaconnect.com]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficacy Evaluation of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for evaluating the efficacy of a specific derivative, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, as a potential anti-cancer agent. The protocols outlined herein cover fundamental in vitro assays to determine cytotoxicity, induction of apoptosis, effects on the cell cycle, and investigation of potential signaling pathway modulation, as well as in vivo models to assess anti-tumor activity.
Postulated Mechanism of Action
Based on the known biological activities of similar 1,3,4-oxadiazole derivatives, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.[1][4][7] The following protocols are designed to investigate this proposed mechanism.
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables to facilitate comparison between different concentrations of the test compound and control groups. An example table for cell viability data is provided below.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Concentration (µM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability | IC50 (µM) |
| MCF-7 | Vehicle (DMSO) | 1.254 | 0.087 | 100 | |
| 1 | 1.103 | 0.065 | 87.9 | ||
| 5 | 0.876 | 0.051 | 69.8 | ||
| 10 | 0.621 | 0.043 | 49.5 | ||
| 25 | 0.315 | 0.029 | 25.1 | ||
| 50 | 0.158 | 0.018 | 12.6 | ||
| A549 | Vehicle (DMSO) | 1.302 | 0.091 | 100 | |
| 1 | 1.189 | 0.072 | 91.3 | ||
| 5 | 0.954 | 0.063 | 73.3 | ||
| 10 | 0.712 | 0.055 | 54.7 | ||
| 25 | 0.401 | 0.038 | 30.8 | ||
| 50 | 0.203 | 0.021 | 15.6 |
Experimental Protocols
In Vitro Cytotoxicity Assays (MTT/XTT)
These colorimetric assays are used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert tetrazolium salts (MTT or XTT) into a colored formazan product.[8][9]
Protocol 1: MTT Assay [8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: XTT Assay
The XTT assay offers the advantage of producing a soluble formazan product, simplifying the protocol.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound and vehicle
-
XTT labeling mixture (prepared according to the manufacturer's instructions)
-
96-well plates
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 450-500 nm using a microplate reader.
Workflow for In Vitro Cytotoxicity Assays
Caption: General workflow for MTT/XTT cytotoxicity assays.
Apoptosis Assays
These assays are crucial for determining if the observed cytotoxicity is due to programmed cell death.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [10][11][12]
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[11]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Protocol 4: Caspase-3/7 Activity Assay [10]
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3/7 Glo Assay System (or similar)
-
Luminometer
Procedure:
-
Plate cells in a 96-well plate and treat with the compound.
-
Add the Caspase-Glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.
Workflow for Apoptosis Detection
References
- 1. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 4. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jddtonline.info [jddtonline.info]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Evaluation of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific in vivo studies have been published for the compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. The following application notes and protocols are based on established methodologies for the in vivo evaluation of structurally related 1,3,4-oxadiazole derivatives and are intended to serve as a comprehensive guide for the preclinical assessment of this specific compound.
Introduction to 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4][5][6] Extensive research has demonstrated their potential as anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antifungal agents.[1][2][4][6][7] Given the presence of the 1,3,4-oxadiazole core and the chlorophenyl group, which are common in many biologically active compounds, this compound is a promising candidate for in vivo pharmacological evaluation.
This document outlines a systematic approach to the in vivo assessment of this novel compound, beginning with essential toxicity studies to establish a safety profile, followed by efficacy evaluation in relevant animal models for oncology and neurology, two of the most prominent therapeutic areas for this class of compounds.
General Experimental Workflow
A typical in vivo evaluation of a novel chemical entity like this compound follows a structured progression from safety assessment to efficacy studies. The following diagram illustrates a general workflow.
Caption: General workflow for in vivo evaluation of a novel compound.
In Vivo Toxicity Studies
Prior to evaluating the efficacy of this compound, it is imperative to determine its safety profile. Acute and sub-acute toxicity studies are fundamental for establishing the median lethal dose (LD50) and identifying potential target organs for toxicity. These studies are typically conducted in rodents in compliance with the Organization for Economic Co-operation and Development (OECD) guidelines.
Protocol: Acute Oral Toxicity Study (OECD Guideline 425)
This study is designed to determine the LD50 of the test compound using the Up-and-Down Procedure, which minimizes the number of animals required.[1][7][8][9][10]
Objective: To determine the acute oral toxicity (LD50) of this compound.
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old).
Materials:
-
Test compound: this compound
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose, Arachis oil)
-
Oral gavage needles
-
Standard laboratory animal diet and water
Procedure:
-
Acclimatization: Animals are acclimatized for at least 5 days to laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).
-
Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).
-
Dosing:
-
Limit Test: If the compound is expected to have low toxicity, a limit test is performed starting at a dose of 2000 mg/kg.[1][7][8] A single animal is dosed. If it survives, up to four additional animals are dosed sequentially. If three or more animals survive, the LD50 is determined to be greater than 2000 mg/kg.[8]
-
Main Test: If toxicity is expected or observed in the limit test, a main test is conducted. The first animal is dosed at a step below the best preliminary estimate of the LD50 (default starting dose is 175 mg/kg if no information is available).[1]
-
Subsequent animals are dosed at intervals of at least 48 hours.[1] The dose for each subsequent animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death).
-
-
Observations:
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes.
-
Intensive observation is performed for the first 4 hours after dosing and then daily for 14 days.[9]
-
-
Termination: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to gross necropsy.
References
- 1. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 2. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subacute oral toxicity study of di(2-ethylhexyl)adipate based on the draft protocol for the "Enhanced OECD Test Guideline no. 407" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, focusing on the widely used two-step, one-pot method involving the reaction of 4-chlorobenzohydrazide with chloroacetyl chloride followed by cyclodehydration.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in this synthesis can arise from several factors, primarily related to the purity of starting materials, incomplete acylation, or inefficient cyclodehydration.
-
Purity of Starting Materials:
-
Troubleshooting: Ensure that the 4-chlorobenzohydrazide and chloroacetyl chloride are of high purity and dry. Moisture can hydrolyze chloroacetyl chloride and hinder the reaction. Use freshly distilled or newly purchased reagents if possible.
-
-
Inefficient Acylation:
-
Troubleshooting: The formation of the N'-(chloroacetyl)-4-chlorobenzohydrazide intermediate is crucial. Ensure stoichiometric amounts of chloroacetyl chloride are added, or a slight excess (1.1 equivalents). The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions, followed by stirring at room temperature.
-
-
Inefficient Cyclodehydration:
-
Troubleshooting: The choice and handling of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used. Ensure the POCl₃ is fresh and has not been exposed to moisture. The reaction often requires heating, and optimizing the temperature and reaction time is essential. Insufficient heating may lead to incomplete cyclization, while excessive heat can cause decomposition.
-
Q2: I am observing significant side product formation. How can I minimize these?
Side product formation is a common issue. The most likely side products are unreacted starting materials, the diacylhydrazine intermediate, and degradation products.
-
Minimizing Unreacted Starting Materials:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or slightly increasing the reaction temperature.
-
-
Controlling the Reaction Temperature:
-
Troubleshooting: The addition of chloroacetyl chloride to 4-chlorobenzohydrazide should be done slowly and at a low temperature to prevent the formation of undesired byproducts. A sudden increase in temperature can lead to side reactions.
-
Q3: The cyclization of my N'-(chloroacetyl)-4-chlorobenzohydrazide intermediate is not proceeding efficiently. What dehydrating agents are recommended?
While phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation, other reagents can also be employed.
-
Alternative Dehydrating Agents:
-
Thionyl chloride (SOCl₂) and polyphosphoric acid (PPA) are other dehydrating agents that have been used for the synthesis of 1,3,4-oxadiazoles.[1] The choice of reagent may depend on the specific substrate and desired reaction conditions. It is advisable to perform small-scale trial reactions to determine the optimal dehydrating agent for your specific setup.
-
Q4: How can I effectively purify the final product?
Purification is essential to obtain a high-purity product.
-
Work-up Procedure:
-
Troubleshooting: After the reaction is complete, the mixture is typically poured onto crushed ice to decompose the excess POCl₃. The precipitated solid is then filtered, washed with water to remove any remaining acid, and then with a dilute sodium bicarbonate solution to neutralize any residual acidity.
-
-
Recrystallization:
-
Troubleshooting: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure this compound.
-
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound.
Synthesis of this compound
This protocol involves a two-step, one-pot synthesis starting from 4-chlorobenzohydrazide.
Materials:
-
4-chlorobenzohydrazide
-
Chloroacetyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Sodium bicarbonate solution (5%)
-
Ethanol
Procedure:
-
Acylation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzohydrazide (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes, and then allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the formation of the N'-(chloroacetyl)-4-chlorobenzohydrazide intermediate by TLC.
-
-
Cyclodehydration:
-
To the reaction mixture containing the intermediate, slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) at 0-5 °C.
-
After the addition, gradually heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the cyclization by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Filter the precipitated solid and wash it thoroughly with cold water.
-
Wash the solid with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Typical Yield | 75-85% | General literature yields for similar syntheses |
| Melting Point | Not specified in literature | - |
| Molecular Formula | C₉H₆Cl₂N₂O | - |
| Molecular Weight | 229.07 g/mol | - |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Purification
| Symptom | Potential Cause | Recommended Solution |
| Significant loss of product during recrystallization. | The chosen solvent system may have high solubility for the product even at low temperatures, or the volume of solvent used was excessive. | Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show limited solubility when cold. Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure maximum recovery upon cooling. |
| Low recovery after column chromatography. | The product may be strongly adsorbed to the stationary phase, or the polarity of the mobile phase may be too low for effective elution. | Optimize Mobile Phase: Gradually increase the polarity of the eluent. For silica gel chromatography, a gradient of ethyl acetate in hexane is commonly effective. Start with a low polarity (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems to identify a mobile phase that gives the product an Rf value between 0.3 and 0.5. |
| Product decomposition during purification. | The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acylhydrazide.[1][2] The chloromethyl group is also susceptible to nucleophilic attack. | Maintain Neutral pH: Ensure all purification steps are carried out under neutral conditions. Avoid strongly acidic or basic media.[1][2] Avoid Nucleophilic Solvents: When possible, avoid using nucleophilic solvents like methanol or ethanol, especially in the presence of any basic residue, as they can react with the chloromethyl group. If their use is unavoidable, ensure the system is neutral and processing times are minimized. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Potential Impurity | Identification Method | Purification Strategy |
| A peak corresponding to a higher molecular weight and more polar compound is observed in HPLC or LC-MS. | N'-(4-chlorobenzoyl)-N-(chloroacetyl)hydrazine (uncyclized intermediate). | NMR Spectroscopy: Look for characteristic signals of the diacylhydrazide structure, including two distinct amide protons. Mass Spectrometry: The mass of this impurity will be 18 atomic mass units (the mass of water) higher than the product. | Column Chromatography: The diacylhydrazide is significantly more polar than the oxadiazole. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate), will effectively separate the less polar product from the highly polar intermediate. |
| A more polar spot is observed on TLC that is not the starting diacylhydrazide. | 2-(Hydroxymethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole or 2-(alkoxymethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. | NMR Spectroscopy: Appearance of a hydroxyl (-OH) proton signal or signals corresponding to an alkoxy group (e.g., -OCH3). Mass Spectrometry: A mass corresponding to the substitution of chlorine with -OH or an alkoxy group. | Column Chromatography: These impurities are more polar than the starting material. Careful column chromatography with a suitable ethyl acetate/hexane gradient should allow for their separation. Recrystallization: A carefully chosen solvent system may allow for the selective crystallization of the desired product, leaving these more polar impurities in the mother liquor. |
| Broad or multiple peaks for the product in HPLC analysis. | Decomposition of the product on the column or during sample preparation. | HPLC Method Development: Ensure the mobile phase is neutral. The use of a buffered mobile phase (e.g., phosphate buffer at pH 7) can help.[3][4] | Modify HPLC Conditions: Use a shorter analysis time, a lower column temperature, or a different stationary phase (e.g., a less acidic silica).[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: 4-chlorobenzohydrazide and chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
N'-(4-chlorobenzoyl)-N-(chloroacetyl)hydrazine: The diacylhydrazide intermediate that has not undergone cyclization. This is often a major impurity if the dehydration reaction is incomplete.
-
Hydrolysis Product: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis, leading to the formation of the diacylhydrazide intermediate.[1][2]
-
Substitution Products: The chloromethyl group is reactive and can be substituted by nucleophiles. If alcohols are used as solvents (e.g., for recrystallization), you may form the corresponding alkoxymethyl derivative. Hydrolysis can also lead to the hydroxymethyl derivative.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Here are some general guidelines for identifying impurities by ¹H NMR:
-
Diacylhydrazide Intermediate: Look for two distinct NH protons, typically in the downfield region (δ 9-11 ppm), and methylene protons adjacent to a carbonyl group.
-
Hydroxymethyl Impurity: The signal for the -CH₂Cl group (typically around δ 4.8 ppm) will be replaced by a signal for a -CH₂OH group at a slightly different chemical shift, and a broad singlet for the -OH proton will be present.
-
Alkoxymethyl Impurity: You will observe the disappearance of the -CH₂Cl signal and the appearance of new signals corresponding to the alkoxy group (e.g., a singlet around δ 3.4 ppm for a methoxy group).
Q3: What is the best way to monitor the progress of the cyclization reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase that gives good separation between the starting diacylhydrazide and the oxadiazole product (e.g., a mixture of ethyl acetate and hexane). The product, being less polar, will have a higher Rf value than the diacylhydrazide intermediate.
Q4: Can I use phosphorus oxychloride (POCl₃) for the cyclization? What are the potential pitfalls?
A4: Yes, phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for the synthesis of 1,3,4-oxadiazoles from diacylhydrazides.[5][6][7] However, it is a harsh reagent, and its use can present challenges:
-
Exothermic Reaction: The reaction with the diacylhydrazide can be exothermic. POCl₃ should be added carefully, and the reaction temperature should be controlled.
-
Byproduct Formation: In some cases, the use of POCl₃ can lead to the formation of chlorinated byproducts or other undesired side reactions.[8]
-
Work-up: The work-up procedure requires careful quenching of the excess POCl₃, typically by slowly adding the reaction mixture to ice water. This step is also highly exothermic and should be performed with caution in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general method for the purification of the title compound by recrystallization. The choice of solvent is critical and may require optimization.
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent determined by solubility tests)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
This protocol describes a general procedure for purifying the title compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the impurities present and should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: HPLC Method for Purity Analysis
This is a general reverse-phase HPLC method that can be adapted for the purity analysis of this compound.[3][4][9]
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v). A neutral pH buffer (e.g., phosphate buffer) can be added to the aqueous phase to improve peak shape and stability. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
| Injection Volume | 10 µL |
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. separations.nl [separations.nl]
- 3. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Enhancing the Solubility of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, precipitating in my aqueous assay buffer?
A1: Precipitation of this compound in aqueous solutions is a common issue stemming from its poor water solubility.[1][2] The molecular structure, containing a hydrophobic 1,3,4-oxadiazole ring and a 4-chlorophenyl group, contributes to its low affinity for aqueous media.[3] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution as it exceeds its solubility limit in the final assay conditions.[1]
Q2: What is the maximum recommended final concentration of DMSO in my assay?
A2: To minimize the risk of compound precipitation and avoid solvent-induced artifacts in your biological system, it is widely recommended to keep the final concentration of DMSO between 0.5% and 1%.[1] Higher concentrations of DMSO can be toxic to cells or interfere with enzyme activity, leading to unreliable results.[4][5][6] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[1]
Q3: How can I determine the maximum soluble concentration of my compound in the assay buffer?
A3: You can determine the maximum soluble concentration through a simple solubility test. Prepare serial dilutions of your compound in the intended assay buffer. After a short incubation period, visually inspect for any signs of precipitation or turbidity. For a more quantitative assessment, you can measure light scattering using a nephelometer or absorbance at a wavelength around 600 nm, where higher readings indicate increased precipitation.[7]
Troubleshooting Guide: Compound Precipitation
If you are experiencing precipitation of this compound during your experiments, follow this step-by-step guide to diagnose and resolve the issue.
Problem: The compound precipitates upon dilution into the aqueous assay buffer.
Possible Cause: The final concentration of the compound exceeds its aqueous solubility limit.
Solutions:
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration is within the recommended range (0.5-1%). If precipitation persists, consider a co-solvent study to determine the highest tolerable concentration that maintains compound solubility without affecting the assay.[1]
-
pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH.[8] Although 1,3,4-oxadiazoles are generally stable, extreme pH values should be avoided.[9][10] Experiment with different buffer pH values within the physiological range (pH 6.5-7.5) to assess any impact on solubility.
-
Employ Solubility Enhancers:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[11][12][13][14][15] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[14]
-
Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20 or Tween® 80, can aid in solubilizing hydrophobic compounds.[16][17] However, it's essential to determine the critical micelle concentration and test for any interference with the biological assay.
-
-
Particle Size Reduction (Nanosuspensions): For in vivo or cellular assays where the compound needs to be delivered effectively, creating a nanosuspension can significantly improve bioavailability and apparent solubility.[18][19][20][21] This involves reducing the particle size of the compound to the sub-micron range.[18]
Data Presentation: Solubility Enhancement Strategies
The following table summarizes hypothetical solubility data for this compound under various conditions to illustrate the effectiveness of different solubilization methods.
| Formulation Strategy | Vehicle/Excipient | Compound Concentration (µM) | Observation |
| Control | Assay Buffer + 1% DMSO | 10 | Clear Solution |
| 50 | Precipitation | ||
| 100 | Heavy Precipitation | ||
| Co-solvent | Assay Buffer + 2% DMSO | 50 | Slight Turbidity |
| Assay Buffer + 5% DMSO | 50 | Clear Solution (potential for bioassay interference) | |
| Cyclodextrin | Assay Buffer + 1% DMSO + 5 mM HP-β-CD | 50 | Clear Solution |
| Assay Buffer + 1% DMSO + 10 mM HP-β-CD | 100 | Clear Solution | |
| Surfactant | Assay Buffer + 1% DMSO + 0.01% Tween® 20 | 50 | Clear Solution |
| Assay Buffer + 1% DMSO + 0.05% Tween® 20 | 50 | Clear Solution (potential for bioassay interference) |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a stock solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
-
Prepare a concentrated stock of the compound in DMSO. For example, dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Prepare an aqueous solution of HP-β-CD. Dissolve HP-β-CD in your assay buffer to the desired concentration (e.g., 10 mM).
-
Form the inclusion complex. Slowly add the DMSO stock of the compound to the HP-β-CD solution while vortexing. The final DMSO concentration should be kept at or below 1%.
-
Incubate the mixture. Allow the solution to incubate at room temperature for at least 1 hour to facilitate the formation of the inclusion complex.
-
Filter the solution. To remove any undissolved compound or aggregates, filter the solution through a 0.22 µm syringe filter before use in the biological assay.
Protocol 2: Preparation of a Nanosuspension by Precipitation
This protocol outlines a basic method for preparing a nanosuspension of this compound.
-
Dissolve the compound in a suitable organic solvent. Dissolve this compound in a water-miscible organic solvent, such as acetone or ethanol, to a concentration of 1 mg/mL.
-
Prepare an aqueous stabilizer solution. Dissolve a stabilizer, such as Poloxamer 188 or Tween® 80, in water or your desired aqueous buffer at a concentration of 0.1-0.5% (w/v).
-
Induce precipitation. Under high-speed homogenization or sonication, inject the organic solution of the compound into the aqueous stabilizer solution.
-
Remove the organic solvent. Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Characterize the nanosuspension. Analyze the particle size, polydispersity index, and zeta potential of the resulting nanosuspension using dynamic light scattering (DLS).
Visualizations
Caption: Workflow for addressing compound precipitation in biological assays.
Caption: Key strategies for enhancing the solubility of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 17. researchgate.net [researchgate.net]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eaapublishing.org [eaapublishing.org]
- 20. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming Resistance to 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole and Related Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole and other 1,3,4-oxadiazole derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class. Derivatives of 1,3,4-oxadiazole are known for a wide spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3] The specific therapeutic mechanism of this compound is a subject of ongoing research, but related compounds have been investigated as potential anticancer agents.[4][5]
Q2: My cells/pathogens are showing reduced sensitivity to the compound over time. What are the general mechanisms of resistance to small molecule inhibitors like this?
Acquired resistance to small molecule inhibitors is a common challenge in drug development.[6][7] The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the compound out of the cell, reducing its intracellular concentration.[8][9]
-
Target Modification: Spontaneous mutations in the gene encoding the drug's molecular target can alter its structure, preventing the compound from binding effectively while preserving the target's biological function.[10][11][12]
-
Drug Inactivation/Metabolism: Cells may upregulate metabolic enzymes that chemically modify and inactivate the compound.[6][7]
-
Pathway Rerouting: Cancer cells can activate alternative signaling pathways to bypass the inhibitory effect of the compound.[13]
-
Enhanced DNA Repair: For compounds that induce DNA damage, cancer cells may enhance their DNA repair capacity to survive treatment.[6][12]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) can make cells resistant to programmed cell death induced by the compound.[14]
Q3: How can I determine which resistance mechanism is active in my experimental model?
A systematic approach is required to identify the specific resistance mechanism. This typically involves comparing the resistant model (e.g., resistant cell line) to the sensitive parent model. Key experiments include:
-
Efflux Pump Activity Assays: Use fluorescent substrates of efflux pumps (e.g., Rhodamine 123) to measure pump activity.
-
Gene and Protein Expression Analysis: Use qPCR or Western blotting to check for the overexpression of known resistance-associated genes, particularly ABC transporters.
-
Target Sequencing: Sequence the gene of the putative molecular target to identify potential mutations.
-
Metabolite Analysis: Use techniques like mass spectrometry to identify any metabolites of the compound, which would indicate drug inactivation.
Troubleshooting Guides
This section provides structured guidance for specific experimental issues.
Issue 1: Decreased Compound Efficacy in Cancer Cell Lines
Symptom: The IC50 value of this compound has significantly increased in your cancer cell line after continuous exposure.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting/Investigative Steps | Proposed Solution/Next Step |
| Increased Drug Efflux | 1. Perform a Rhodamine 123 efflux assay. A lower intracellular fluorescence in resistant cells compared to parental cells suggests increased efflux. 2. Quantify the expression of ABC transporters (e.g., P-gp, MRP1, ABCG2) via qPCR or Western blot.[14] | 1. Co-administer the compound with a known efflux pump inhibitor (e.g., Verapamil, Tariquidar). A restored sensitivity would confirm this mechanism.[13] 2. Synthesize derivatives of the compound that are poor substrates for efflux pumps. |
| Target Protein Mutation | 1. If the molecular target is known, sequence the corresponding gene in both sensitive and resistant cells. 2. Perform a cellular thermal shift assay (CETSA) to assess target engagement. A lack of thermal stabilization in resistant cells suggests a binding issue. | 1. If a mutation is identified, design and synthesize new analogues of the compound that can bind to the mutated target. 2. Target a different protein in the same critical pathway.[13] |
| Drug Inactivation | 1. Incubate the compound with cell lysates from both sensitive and resistant cells. 2. Analyze the supernatant using LC-MS to detect any modification or degradation of the parent compound. | 1. Modify the compound's structure at the site of metabolic modification to block inactivation. 2. Co-administer with an inhibitor of the responsible metabolic enzymes (e.g., cytochrome P450 inhibitors). |
Issue 2: Development of Resistance in Antimicrobial Assays
Symptom: The Minimum Inhibitory Concentration (MIC) of the compound against a bacterial or fungal strain has increased.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting/Investigative Steps | Proposed Solution/Next Step |
| Overexpression of Efflux Pumps | 1. Measure compound accumulation using a fluorescent analogue or radiolabeled compound in the presence and absence of an efflux pump inhibitor like CCCP or PAβN. 2. Perform genomic or transcriptomic analysis to identify upregulated efflux pump genes (e.g., RND, MFS, or ABC families).[9][15][16] | 1. Test the compound in combination with a known bacterial efflux pump inhibitor.[17] 2. This strategy can help restore the efficacy of existing antibiotics.[18] |
| Target Modification | 1. Sequence the gene(s) of the suspected molecular target(s) (e.g., DNA gyrase, RNA polymerase, cell wall synthesis enzymes) in the resistant strain.[19][20] 2. Compare the sequence to the parental, sensitive strain to identify mutations. | 1. Design new derivatives that can accommodate the structural changes in the mutated target. 2. Use the compound in combination with another agent that has a different mechanism of action. |
| Enzymatic Drug Modification | 1. Incubate the compound with bacterial/fungal lysates and analyze for chemical modification via mass spectrometry.[21] | 1. Modify the compound to protect it from enzymatic attack. |
Experimental Protocols
Protocol 1: Development of a Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous, escalating dose exposure.
-
Initial Culture: Begin by culturing the parental cancer cell line in standard growth medium.
-
Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Treat the cells with the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Monitor the cells for recovery of normal growth rates. Once the cells are proliferating steadily, passage them and increase the compound's concentration by a factor of 1.5-2.0.
-
Escalate Dose: Repeat Step 4, gradually increasing the concentration of the compound over several months.
-
Isolate Resistant Population: Once the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50, a resistant population has been established.
-
Characterization: Confirm the resistance by re-evaluating the IC50. The resistant line should be maintained in a medium containing a maintenance dose of the compound.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
This assay measures the activity of the P-glycoprotein (P-gp) efflux pump.
-
Cell Preparation: Seed both parental (sensitive) and suspected resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Control: Treat a subset of wells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 1 hour.
-
Dye Loading: Add Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells three times with cold PBS to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Data Analysis: Compare the fluorescence intensity between samples. Resistant cells with overactive P-gp will exhibit lower fluorescence than parental cells. The inhibitor-treated cells should show restored fluorescence, confirming P-gp activity.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: General mechanisms of cellular resistance to a 1,3,4-oxadiazole compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for identifying and addressing drug resistance mechanisms.
References
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Exploring molecular mechanisms of drug resistance in bacteria and progressions in CRISPR/Cas9-based genome expurgation solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into molecular mechanisms of chemotherapy resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 19. imili.org [imili.org]
- 20. youtube.com [youtube.com]
- 21. Antibiotic Resistance by Enzymatic Modification of Antibiotic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for synthesizing 1,3,4-oxadiazoles
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the synthesis of 1,3,4-oxadiazoles.
Q1: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in 1,3,4-oxadiazole synthesis can stem from several factors. A primary cause is often inefficient cyclodehydration of the 1,2-diacylhydrazine or N-acylhydrazone intermediate.[1] Harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media, can lead to the decomposition of starting materials, intermediates, or the final product.[1]
Troubleshooting Steps:
-
Optimize the Cyclodehydrating Agent: The choice of dehydrating agent is critical. A variety of reagents are available, and the optimal one can depend on the specific substrates. Common options include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and milder reagents like the Burgess reagent.[2][3][4] For substrates sensitive to harsh conditions, modern reagents like XtalFluor-E or SO₂F₂ may provide better yields under milder conditions.[2][5]
-
Control Reaction Temperature and Time: Monitor the reaction temperature closely. For many cyclodehydration reactions, heating is required, but excessive heat can cause degradation. It is advisable to perform small-scale trial reactions at different temperatures to find the optimal balance between reaction rate and yield. Microwave-assisted synthesis can sometimes offer higher yields with shorter reaction times.[3][6]
-
Ensure Purity of Starting Materials: Impurities in the starting carboxylic acids, hydrazides, or aldehydes can interfere with the reaction and lead to side products, thus lowering the yield of the desired 1,3,4-oxadiazole.
-
Consider a One-Pot Procedure: One-pot syntheses, which combine the formation of the intermediate and its subsequent cyclization without isolation, can sometimes improve overall yields by minimizing product loss during purification steps.[6][7]
Q2: I have identified a sulfur-containing impurity in my 1,3,4-oxadiazole synthesis. What is it likely to be and how can I avoid it?
A2: A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole.[1] This is particularly prevalent when using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, or when starting from thiosemicarbazides.[1] For instance, the reaction of aroyl hydrazides with thioacetamide can predominantly yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[1][8]
Prevention and Removal:
-
Reagent Selection: If the goal is the 1,3,4-oxadiazole, avoid sulfur-based cyclizing agents. Opt for reagents like POCl₃, P₂O₅, or triflic anhydride for the cyclization of diacylhydrazines.[4]
-
Starting Material Choice: When synthesizing 2-amino-1,3,4-oxadiazoles, using semicarbazides instead of thiosemicarbazides as starting materials will prevent the formation of thiadiazole byproducts.[2]
-
Purification: If thiadiazole formation is unavoidable, careful purification is necessary. Column chromatography on silica gel is a widely used method.[1] The polarity difference between the oxadiazole and the thiadiazole should allow for separation, though optimization of the eluent system may be required. Recrystallization can also be an effective purification technique.[1][6]
Q3: What are the different methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles, and how do I choose the best one?
A3: Several methods exist for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The choice depends on the availability of starting materials, the desired substitution pattern (symmetrical or asymmetrical), and the functional group tolerance of the substrates.
-
Cyclodehydration of 1,2-Diacylhydrazines: This is a very common method where a 1,2-diacylhydrazine is heated with a dehydrating agent like POCl₃, PPA, or SOCl₂.[2][4] This method is straightforward for symmetrical oxadiazoles. For unsymmetrical ones, the selective synthesis of the unsymmetrical diacylhydrazine is required first.
-
Oxidative Cyclization of N-Acylhydrazones: N-acylhydrazones, prepared by condensing an acid hydrazide with an aldehyde, can be cyclized using an oxidizing agent.[6] A variety of oxidants can be used, including potassium permanganate (KMnO₄), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and hypervalent iodine reagents.[6] This is a powerful method for accessing unsymmetrically substituted 1,3,4-oxadiazoles.
-
One-Pot Synthesis from Carboxylic Acids and Acid Hydrazides: This approach combines the coupling of a carboxylic acid and an acid hydrazide to form a diacylhydrazine intermediate, which is then cyclized in the same reaction vessel without isolation.[3][6] Reagents like HATU and the Burgess reagent, or CDI in combination with Ph₃P/CBr₄, have been used for this purpose.[2][7] This method can be more efficient and lead to higher overall yields.
-
Reaction of Hydrazides with Orthoesters: Acid hydrazides can react with orthoesters in the presence of an acid catalyst to yield 2,5-disubstituted-1,3,4-oxadiazoles.[6]
The following workflow diagram illustrates the decision-making process for choosing a synthetic route.
Caption: Decision workflow for selecting a synthetic route.
Data Presentation: Comparison of Cyclodehydrating Agents
The following table summarizes various cyclodehydrating agents used for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines, along with typical reaction conditions and yields.
| Dehydrating Agent | Starting Material | Typical Solvent | Typical Temperature | Typical Yield (%) | Reference |
| POCl₃ | 1,2-Diacylhydrazine | Neat or Toluene | Reflux | 70-90% | [2][9] |
| P₂O₅ / PPA | N,N'-Diformylhydrazine | Neat | 100 °C | Not specified | [6] |
| SO₂F₂ | 1,2-Diacylhydrazine | Acetonitrile | 60 °C | High | [5] |
| Burgess Reagent | Carboxylic Acid & Hydrazide | THF | 70-140 °C | Not specified | [2][10] |
| TBTU | Thiosemicarbazide | DMF | 50 °C | 85% | [11] |
| CDI, Ph₃P, CBr₄ | Carboxylic Acid & Acyl Hydrazide | Acetonitrile | Room Temp - 70 °C | Good | [7] |
| Trifluoromethanesulfonic anhydride | N,N'-Diacylhydrazine | Dichloromethane | Not specified | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Oxidative Cyclization of N-Acylhydrazones with Molecular Iodine [8][9]
This protocol describes a practical and transition-metal-free method.
-
Preparation of N-Acylhydrazone:
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the acylhydrazide (1.0 mmol) in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the crude acylhydrazone can often be used directly in the next step.
-
-
Oxidative Cyclization:
-
To the crude acylhydrazone, add potassium carbonate (K₂CO₃) (2.0 mmol) and molecular iodine (I₂) (1.2 mmol).
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the 2,5-disubstituted-1,3,4-oxadiazole.
-
Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides using CDI and Ph₃P/CBr₄ [7]
This one-pot method avoids the isolation of the diacylhydrazine intermediate.
-
Acid Activation and Coupling:
-
To a solution of the carboxylic acid (1.0 mmol) in a suitable solvent like acetonitrile, add 1,1'-carbonyldiimidazole (CDI) (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Add the acylhydrazide (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture (e.g., to 70 °C) and monitor the formation of the diacylhydrazine intermediate by LC/MS.
-
-
Dehydrative Cyclization:
-
Once the coupling is complete, cool the reaction mixture to room temperature.
-
Add triphenylphosphine (Ph₃P) (1.5 mmol) and carbon tetrabromide (CBr₄) (1.5 mmol) to the reaction mixture.
-
Stir at room temperature and monitor the dehydration reaction by TLC or LC/MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
-
The following diagram illustrates the general workflow for troubleshooting common issues in 1,3,4-oxadiazole synthesis.
Caption: A logical workflow for troubleshooting synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. jchemrev.com [jchemrev.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Molecular Docking Simulations with 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in molecular docking simulations. The information is tailored to address specific challenges that may arise during your in silico experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during the molecular docking workflow of this compound.
Issue 1: Poor or Non-reproducible Docking Scores
Question: My docking simulations with this compound are yielding inconsistent and poor binding affinity scores. What could be the cause?
Answer: Inconsistent docking scores can stem from several factors related to both the ligand and the receptor preparation, as well as the docking parameters. Here’s a step-by-step guide to troubleshoot this issue:
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Ligand Preparation:
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Protonation State: Ensure the 1,3,4-oxadiazole ring and any ionizable groups on the receptor are correctly protonated at physiological pH. Incorrect protonation can lead to erroneous electrostatic calculations.
-
Tautomeric State: While less common for the oxadiazole ring itself, ensure any connected functional groups are in their most stable tautomeric form.
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3D Structure Generation and Energy Minimization: A low-energy, stable 3D conformation of the ligand is crucial for successful docking.[1] Use a robust force field like MMFF94 or GAFF for energy minimization.
-
-
Receptor Preparation:
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Missing Atoms and Residues: Check the protein structure for any missing atoms or residues and use modeling software to rebuild them.
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Water Molecules: Decide on the role of crystallographic water molecules. Some may be crucial for ligand binding and should be retained, while others might obstruct the binding site and should be removed.[2]
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Cofactors and Co-crystallized Ligands: Remove any cofactors or co-crystallized ligands that are not relevant to your study to free up the binding site.
-
-
Docking Parameters:
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Search Space (Grid Box): The defined binding site (grid box) should be large enough to accommodate the ligand and allow for rotational and translational sampling, but not so large that it leads to inefficient sampling.
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Search Algorithm Exhaustiveness: Increase the exhaustiveness parameter in your docking software (e.g., AutoDock Vina) to ensure a more thorough search of the conformational space.
-
Issue 2: Unrealistic Binding Poses and Interactions
Question: The predicted binding pose of this compound in my docking results shows steric clashes or a lack of meaningful interactions with the receptor. Why is this happening?
Answer: Unrealistic binding poses are often a result of inadequate force field parameterization, especially for molecules with less common functional groups or halogen atoms.
-
Force Field Parameterization:
-
Halogen Bonding: Standard force fields may not accurately model halogen bonding, a significant interaction for chlorinated compounds.[3][4] The chlorine atom on the phenyl ring can act as a halogen bond donor. Consider using force fields that explicitly account for halogen bonding or employ quantum mechanics-based scoring functions if available.
-
Oxadiazole Ring Parameters: Ensure your force field has accurate parameters for the 1,3,4-oxadiazole ring. If not, you may need to generate custom parameters using quantum mechanical calculations.
-
Chloromethyl Group Flexibility: The flexibility of the chloromethyl group can be challenging to model accurately. Ensure the torsional parameters for this group allow for realistic rotation.
-
-
Post-Docking Analysis and Refinement:
-
Visual Inspection: Always visually inspect the top-ranked docking poses. Look for sensible interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds.
-
Molecular Dynamics (MD) Simulation: To refine the docking pose and assess its stability, perform a short MD simulation of the protein-ligand complex. This can help to relax any steric clashes and reveal more realistic interactions.[5]
-
Issue 3: Difficulty in Validating Docking Results
Question: I have obtained docking results, but I am unsure if they are reliable. How can I validate the docking protocol and the predicted binding mode?
Answer: Validation is a critical step to ensure the reliability of your molecular docking simulations.
-
Re-docking of a Co-crystallized Ligand:
-
If a crystal structure of your target protein with a bound ligand is available, a common validation technique is to extract the native ligand and re-dock it into the binding site.[6]
-
A successful docking protocol should reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[6]
-
-
Use of a Control or Decoy Dataset:
-
Dock a set of known active compounds and a set of decoy molecules (compounds with similar physical properties but are known to be inactive). A good docking protocol should be able to distinguish between the active and inactive compounds, with the active compounds generally having better docking scores.
-
-
Comparison with Experimental Data:
-
If you have experimental data on the binding affinity of this compound or related analogs, compare the trend in docking scores with the experimental trend. While a direct correlation is not always expected, a qualitative agreement can provide confidence in your model.
-
-
Consensus Scoring:
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Use multiple docking programs or scoring functions to evaluate your ligand.[7] If different methods predict a similar binding pose and a favorable score, it increases the confidence in the result.
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound to consider during docking?
A1: The key features are:
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The 1,3,4-oxadiazole ring: This is a rigid, planar heterocyclic ring that can participate in π-π stacking and hydrogen bonding (via the nitrogen and oxygen atoms).[8]
-
The 4-chlorophenyl group: The chlorine atom can form halogen bonds with electron-rich residues in the binding pocket. The phenyl ring itself can engage in hydrophobic and π-π interactions.
-
The chloromethyl group: This group introduces flexibility and can act as a hydrogen bond acceptor or participate in hydrophobic interactions. Its reactivity should be considered if covalent docking is being explored.
Q2: Which force field is best suited for docking this molecule?
A2: There is no single "best" force field. The choice depends on the docking software and the specific requirements of your study.
-
General Purpose Force Fields: GAFF (General Amber Force Field) and MMFF94 (Merck Molecular Force Field) are commonly used for drug-like molecules.
-
Force Fields with Halogen Bonding Support: For more accurate representation of the chlorine interactions, consider using force fields that have been specifically parameterized for halogen bonding, such as some versions of CHARMM or OPLS.[3][4] It may be necessary to use quantum mechanical calculations to derive custom parameters if your chosen force field lacks them.
Q3: How should I handle the flexibility of the chloromethyl group?
A3: The chloromethyl group has a rotatable bond that should be treated as flexible during the docking simulation. Most modern docking software allows for ligand flexibility by default. Ensure that the number of rotatable bonds is correctly identified by the software during ligand preparation. For highly flexible ligands, it might be beneficial to perform a conformational search prior to docking to generate a library of low-energy conformers.
Q4: My docking results show a very high binding affinity (very negative score), but I suspect it might be a false positive. How can I check this?
A4: High binding affinity scores can sometimes be misleading. To investigate a potential false positive:
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Analyze the Interaction Types: Scrutinize the interactions in the predicted pose. Are they chemically and biologically plausible? A high score based solely on non-specific hydrophobic interactions might be suspect.
-
Check for Unfavorable Interactions: Look for steric clashes, buried polar atoms without hydrogen bonding partners, or other unfavorable contacts.
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Post-Docking Energy Minimization/MD: Perform an energy minimization or a short molecular dynamics simulation of the complex. If the ligand moves significantly from its docked pose or if the interaction energy is high, it could indicate an unstable binding mode.
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Compare with Known Binders: If there are known binders to your target, compare the interaction patterns of your compound with those of the known actives.
Data Presentation
Table 1: Example Docking Results for this compound against a Kinase Target
| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | 1.2 | MET793, LEU718 | Hydrophobic |
| LYS745 | Hydrogen Bond (Oxadiazole N) | |||
| ASP855 | Halogen Bond (Cl on phenyl) | |||
| 2 | -8.2 | 1.8 | CYS797, VAL726 | Hydrophobic |
| GLU762 | Hydrogen Bond (Oxadiazole O) | |||
| 3 | -7.9 | 2.5 | LEU844, ALA743 | Hydrophobic |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Detailed Methodology for Molecular Docking
This protocol outlines a general workflow for docking this compound using AutoDock Vina as an example.
1. Receptor Preparation: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Remove all water molecules and heteroatoms (e.g., cofactors, ions) that are not essential for the binding interaction. c. Add polar hydrogen atoms to the protein structure. d. Assign partial charges (e.g., Gasteiger charges). e. Save the prepared receptor in PDBQT format.
2. Ligand Preparation: a. Obtain the 3D structure of this compound, for instance, from PubChem or by drawing it in a molecular editor. b. Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Add polar hydrogens and assign Gasteiger charges. d. Define the rotatable bonds. e. Save the prepared ligand in PDBQT format.
3. Grid Parameter Generation: a. Identify the binding site on the receptor based on the co-crystallized ligand or through binding site prediction tools. b. Define the center and dimensions of the grid box to encompass the entire binding site.
4. Docking Simulation: a. Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid parameters. b. Set the exhaustiveness parameter to a suitable value (e.g., 8 or higher for more thorough sampling).
5. Analysis of Results: a. Analyze the output file to obtain the binding affinities and RMSD values for the different docking poses. b. Visualize the top-ranked poses in complex with the receptor using molecular visualization software (e.g., PyMOL, VMD). c. Identify and analyze the key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the receptor.
Mandatory Visualization
Caption: A generalized workflow for molecular docking simulations.
Caption: A decision-making flowchart for troubleshooting common molecular docking issues.
References
- 1. Challenges of docking in large, flexible and promiscuous binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in Docking: Mini Review [jscimedcentral.com]
- 3. Parametrization of Halogen Bonds in the CHARMM General Force Field: Improved treatment of ligand-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability issues of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in solution
This technical support center provides guidance on addressing stability issues of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a crystalline powder that is generally stable at room temperature when stored in a tightly closed container in a cool, dry place.[1] The 1,3,4-oxadiazole ring is the most stable among its isomers and is known for its high thermal and chemical stability.[2][3] However, the presence of the reactive chloromethyl group makes the molecule susceptible to degradation in solution, particularly with nucleophilic solvents or solutes.[4]
Q2: What are the optimal storage conditions for this compound in solid form and in solution?
A2:
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Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. Avoid exposure to high temperatures and humidity.[1]
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In Solution: If a stock solution is required, it is advisable to prepare it fresh. If storage is necessary, use an aprotic, dry solvent and store at -20°C or -80°C in a tightly sealed container to minimize degradation. Long-term storage in solution is not recommended without prior stability studies.
Q3: Which solvents are recommended for dissolving this compound?
A3: Aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally suitable for dissolving this compound. Protic solvents, especially water and alcohols, should be used with caution as they can act as nucleophiles and react with the chloromethyl group.[4] The use of aqueous buffers may lead to hydrolysis, particularly at non-neutral pH.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this compound is unavailable, studies on other oxadiazole derivatives suggest that pH can significantly impact stability. For instance, a 1,2,4-oxadiazole derivative showed maximum stability in the pH range of 3-5, with increased degradation at higher or lower pH due to ring opening.[5] It is plausible that this compound may also exhibit pH-dependent stability in aqueous media.
Q5: Is this compound sensitive to light?
A5: Some poly(1,3,4-oxadiazole) derivatives have shown poor photostability.[6] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or covering the container with aluminum foil, especially during long-term experiments.
Troubleshooting Guide
Problem 1: I am observing a decrease in the concentration of my compound over time in an aqueous buffer.
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Question: What could be causing the degradation of my compound in an aqueous buffer?
-
Answer: There are two primary potential causes for degradation in an aqueous buffer:
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Hydrolysis of the 1,3,4-oxadiazole ring: The oxadiazole ring can be susceptible to hydrolysis, leading to ring-opening. This process can be catalyzed by acidic or basic conditions.[5]
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Nucleophilic substitution of the chloromethyl group: Water or buffer components (e.g., phosphate, carboxylates) can act as nucleophiles and displace the chloride from the chloromethyl group, forming a hydroxymethyl or other substituted derivative.[4]
-
-
Question: How can I minimize degradation in my aqueous buffer?
-
Answer:
-
Optimize pH: Conduct a pH stability study to determine the pH at which the compound is most stable. Based on analogous compounds, a slightly acidic pH (3-5) might be optimal.[5]
-
Use Non-Nucleophilic Buffers: If possible, use buffers with non-nucleophilic components.
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Minimize Water Content: If your experimental conditions allow, consider using a co-solvent system with a minimal amount of water.
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Maintain Low Temperatures: Perform your experiments at the lowest feasible temperature to slow down the degradation rate.
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Prepare Fresh Solutions: The most reliable approach is to prepare the aqueous solution immediately before use.
-
Problem 2: I see an unexpected peak appearing in my chromatogram during analysis.
-
Question: What could this new peak be?
-
Answer: The new peak is likely a degradation product. Based on the structure of the compound, potential degradation products could include:
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Hydroxymethyl derivative: Formed by the hydrolysis of the chloromethyl group.
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Ring-opened products: Resulting from the hydrolysis of the 1,3,4-oxadiazole ring.
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Products of reaction with solvent or buffer: If you are using a reactive solvent or buffer, the new peak could be an adduct of your compound with a solvent or buffer molecule.
-
-
Question: How can I identify the degradation product?
-
Answer: The most effective way to identify the unknown peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak can provide a strong indication of its structure. Further characterization can be done by isolating the impurity and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.
Data on Stability
Currently, there is limited publicly available quantitative stability data for this compound. The following table summarizes the available qualitative information.
| Parameter | Information | Source(s) |
| Thermal Stability | High, with decomposition temperatures of similar 1,3,4-oxadiazole derivatives being above 300°C. | [2][7][8] |
| Photostability | Potentially poor; protection from light is recommended. | [6] |
| pH Stability | Likely pH-dependent in aqueous solutions, with potential for increased degradation at acidic and basic pH. | [5] |
| Solvent Compatibility | Best in aprotic solvents (DMSO, DMF, ACN). Protic solvents may cause degradation. | [4] |
| Solid State Stability | Stable at room temperature in a cool, dry place when protected from light and moisture. | [1] |
Experimental Protocols
Protocol for Preliminary pH Stability Assessment
This protocol outlines a general procedure to assess the stability of this compound at different pH values.
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Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7, 9). Ensure the buffer components are non-nucleophilic if possible.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable aprotic solvent (e.g., 10 mg/mL in acetonitrile).
-
Sample Preparation:
-
For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Prepare a control sample by diluting the stock solution with the aprotic solvent to the same final concentration.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
-
Protect all samples from light.
-
-
Analysis:
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Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor the peak area of the parent compound and look for the appearance of any new peaks.
-
-
Data Evaluation:
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Calculate the percentage of the compound remaining at each time point for each pH condition.
-
Plot the percentage remaining versus time to determine the degradation rate at each pH.
-
Visualizations
References
- 1. CAS#:24068-15-3 | this compound | Chemsrc [chemsrc.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Testing of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the protocol for the in vitro testing of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.
Compound-Related Issues
Question: My compound precipitates out of solution when added to the cell culture medium. What should I do?
Answer: Precipitation is a common issue with hydrophobic compounds. Here are several steps to troubleshoot this problem:
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Optimize Stock Concentration: Prepare a higher concentration stock solution in 100% DMSO (e.g., 50-100 mM) to minimize the volume of DMSO added to the aqueous medium.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. A final concentration of 0.1% is often recommended.
-
Solubilizing Agents: Consider the use of solubilizing agents like Pluronic F-68 or Cremophor EL, but be aware that these can have their own effects on cells and should be tested with appropriate vehicle controls.
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Temperature: Gently warm the stock solution and the culture medium to 37°C before mixing.
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Mixing Technique: Add the DMSO stock solution to the medium dropwise while vortexing or stirring to facilitate rapid dispersion.
Question: I'm observing inconsistent or non-reproducible results between experiments. What could be the cause?
Answer: Inconsistent results can stem from the stability and handling of the compound.
-
Stock Solution Stability: The chloromethyl group can be reactive, and the oxadiazole ring may be susceptible to hydrolysis at non-optimal pH.[1] It is recommended to prepare fresh stock solutions for each experiment. If storing, aliquot into single-use vials and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.
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Purity of the Compound: Verify the purity of your compound using methods like HPLC or LC-MS. Impurities can lead to variable biological activity.
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Pipetting Accuracy: Use calibrated pipettes and ensure accurate serial dilutions, especially at low concentrations.
Assay-Specific Issues (e.g., Cytotoxicity Assays)
Question: The compound shows low or no cytotoxicity even at high concentrations in an MTT assay. What should I check?
Answer: If low cytotoxicity is observed, consider the following:
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Concentration Range: You may need to test a broader and higher range of concentrations.
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Incubation Time: The cytotoxic effect may be time-dependent. Test different incubation periods (e.g., 24, 48, and 72 hours).
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Assay Interference: Some compounds can interfere with the MTT assay by chemically reducing the MTT reagent or by altering cellular metabolism without causing cell death.[2] It is advisable to confirm results with an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay (measures membrane integrity) or direct cell counting with a trypan blue exclusion assay.
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Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action. Consider testing on a panel of different cancer cell lines.
Question: I'm seeing high variability or "edge effects" in my 96-well plate assay. How can I minimize this?
Answer: High variability can be reduced with careful experimental setup:
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Consistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.
-
Avoid Edge Wells: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells.
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Proper Mixing: After adding the compound, ensure gentle but thorough mixing by tapping the plate or using an orbital shaker.
II. Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution in a dry, aprotic solvent such as 100% dimethyl sulfoxide (DMSO). Aim for a high concentration (e.g., 10-50 mM) to minimize the final volume of solvent added to your experimental system.
2. What is the recommended storage condition for the compound and its stock solution?
The solid compound should be stored in a cool, dry place.[3] Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
3. What are the potential mechanisms of action for this class of compounds?
Oxadiazole derivatives have been reported to exhibit anticancer activity through various mechanisms.[4][5] Potential signaling pathways to investigate for this compound include:
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EGFR/PI3K/Akt/mTOR Pathway Inhibition: Many oxadiazoles interfere with this critical cell survival and proliferation pathway.[4][6]
-
NF-κB Pathway Inhibition: Some derivatives have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
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Induction of Apoptosis: Oxadiazoles can induce programmed cell death, potentially through the activation of caspases.[7]
4. Are there known safety precautions for handling this compound?
Yes, based on safety data for similar compounds, this compound should be handled with care. It may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3]
III. Data Presentation
Table 1: Cytotoxicity of Structurally Related Oxadiazole Derivatives in Various Cancer Cell Lines
| Compound ID | Structure | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 5 | Ferulic acid-based 1,3,4-oxadiazole | U87 (Glioblastoma) | Not Specified | 35.1 | [9] |
| T98G (Glioblastoma) | Not Specified | 34.4 | [9] | ||
| LN229 (Glioblastoma) | Not Specified | 37.9 | [9] | ||
| SKOV3 (Ovarian) | Not Specified | 14.2 | [9] | ||
| MCF7 (Breast) | Not Specified | 30.9 | [9] | ||
| A549 (Lung) | Not Specified | 18.3 | [9] | ||
| Compound 17a | 1,2,4-Oxadiazole derivative | MCF-7 (Breast) | Not Specified | 0.65 | [10] |
| Compound 17b | 1,2,4-Oxadiazole derivative | MCF-7 (Breast) | Not Specified | 2.41 | [10] |
IV. Experimental Protocols
1. General Protocol for In Vitro Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines and experimental conditions is recommended.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
2. Protocol for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[11]
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Cell Treatment: Seed cells in a 6-well plate and treat with the compound at the desired concentrations for the determined time. Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, wash the pellet with cold PBS, and centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubate for 15-20 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
V. Visualizations
Experimental and Logical Workflows
Caption: General workflow for in vitro testing of this compound.
Potential Signaling Pathways
Caption: Potential signaling pathways modulated by oxadiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. CAS#:24068-15-3 | this compound | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, primarily related to incomplete reactions in either the formation of the diacylhydrazide intermediate or the subsequent cyclization step.
-
Incomplete Acylation: The initial reaction between 4-chlorobenzohydrazide and chloroacetyl chloride to form N'-(2-chloroacetyl)-4-chlorobenzohydrazide may be incomplete.
-
Troubleshooting:
-
Reagent Purity: Ensure the purity of both 4-chlorobenzohydrazide and chloroacetyl chloride. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: The reaction is often carried out at low temperatures (0-5 °C) to control the reactivity of the acid chloride. Ensure proper temperature control and dropwise addition of chloroacetyl chloride to a stirred solution of the hydrazide.
-
Base: The presence of a base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction. Ensure the base is dry and added in the correct stoichiometric amount.
-
-
-
Inefficient Cyclodehydration: The conversion of the N'-(2-chloroacetyl)-4-chlorobenzohydrazide intermediate to the final 1,3,4-oxadiazole using a dehydrating agent like phosphorus oxychloride (POCl₃) can be a critical step.[1][2]
-
Troubleshooting:
-
Dehydrating Agent: Use fresh, high-quality phosphorus oxychloride. POCl₃ is sensitive to moisture and can lose its efficacy.
-
Reaction Temperature and Time: The cyclization reaction typically requires heating.[2] The optimal temperature and reaction time should be determined empirically, often by monitoring the reaction progress using Thin Layer Chromatography (TLC). Refluxing for several hours is common.[3]
-
Solvent: The reaction can be run neat in excess POCl₃ or in a high-boiling inert solvent like toluene.[4]
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The formation of multiple products is a common issue. The likely side products in this synthesis include:
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Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-chlorobenzohydrazide or the N'-(2-chloroacetyl)-4-chlorobenzohydrazide intermediate.
-
1,2-Bis(chloroacetyl)hydrazine: Reaction of chloroacetyl chloride on both nitrogen atoms of hydrazine (if any is present as an impurity or from the decomposition of the hydrazide) can lead to this symmetrical diacylhydrazide.
-
Formation of Imino Chlorides: Phosphorus oxychloride can react with the amide functionality of the intermediate to form a reactive imino chloride species. If not properly cyclized, this can lead to other byproducts upon workup.
-
Polymeric Materials: Under harsh heating conditions, complex polymerization reactions can occur.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful control of reaction conditions.
-
To avoid unreacted starting materials:
-
Ensure the use of appropriate stoichiometric ratios of reactants. A slight excess of the acylating agent can sometimes be used to drive the initial reaction to completion.
-
Monitor the reaction progress by TLC to ensure the disappearance of the starting materials before proceeding to the next step or workup.
-
-
To reduce the formation of 1,2-bis(chloroacetyl)hydrazine:
-
Use highly pure 4-chlorobenzohydrazide.
-
-
To control reactions involving the dehydrating agent:
-
Add POCl₃ slowly and at a controlled temperature.
-
Ensure the reaction is carried out under anhydrous conditions to prevent the decomposition of POCl₃ and other moisture-sensitive intermediates.
-
Q4: What is the best method for purifying the final product, this compound?
A4: Purification of the final product is crucial to obtain a high-purity compound.
-
Initial Workup: After the reaction is complete, the excess POCl₃ is typically removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base like sodium bicarbonate solution.[3] The precipitated crude product is collected by filtration.
-
Recrystallization: The most common method for purification is recrystallization.[4] A suitable solvent system needs to be identified. Common solvents for recrystallization of 1,3,4-oxadiazoles include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) is typically used to separate the product from impurities.
Data Presentation
Table 1: Summary of Reactants and Expected Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 4-Chlorobenzohydrazide | C₇H₇ClN₂O | 170.60 | Starting Material |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Acylating Agent |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | Dehydrating/Cyclizing Agent |
| Product: this compound | C₉H₆Cl₂N₂O | 245.07 | Target Molecule |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete acylation, inefficient cyclodehydration, impure reagents. | Check reagent purity, optimize reaction temperature and time for both steps, ensure anhydrous conditions, use fresh POCl₃.[1][2][3] |
| Multiple Products | Unreacted starting materials, formation of diacylhydrazide, imino chlorides. | Monitor reaction by TLC, use pure starting materials, control temperature during POCl₃ addition, ensure proper workup. |
| Purification Issues | Product is oily, co-elution of impurities, poor crystallization. | Try different recrystallization solvents, optimize column chromatography conditions (solvent gradient, silica gel activity).[4] |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, compiled from general procedures for similar compounds.
Step 1: Synthesis of N'-(2-chloroacetyl)-4-chlorobenzohydrazide
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzohydrazide (1.0 eq) in a suitable anhydrous solvent (e.g., chloroform or tetrahydrofuran).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture over 30 minutes with continuous stirring.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting hydrazide is consumed.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N'-(2-chloroacetyl)-4-chlorobenzohydrazide. This intermediate can be used in the next step without further purification or can be recrystallized if necessary.
Step 2: Synthesis of this compound
-
To the crude N'-(2-chloroacetyl)-4-chlorobenzohydrazide from the previous step, add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C depending on the setup) for 4-8 hours.
-
Monitor the reaction by TLC until the intermediate is consumed.
-
After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cool the residue in an ice bath and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]
strategies to reduce the cytotoxicity of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole to normal cells
Welcome to the technical support center for researchers working with 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cytotoxicity in normal cells and improve the therapeutic index of your compounds.
Frequently Asked Questions (FAQs)
Q1: My 1,3,4-oxadiazole compound is showing high cytotoxicity to normal cells in my initial screens. What are the primary strategies to mitigate this?
A1: High cytotoxicity in normal cells is a common challenge in early drug discovery. For 1,3,4-oxadiazole scaffolds, there are three primary strategies you can employ to enhance selectivity and reduce off-target toxicity:
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Structural Modification: This medicinal chemistry approach involves synthesizing new analogues of the lead compound to improve its structure-activity relationship (SAR) and structure-toxicity relationship (STR). The goal is to identify modifications that decrease toxicity to normal cells while maintaining or enhancing potency against cancer cells.[1][2]
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Advanced Drug Delivery Systems: This formulation strategy focuses on selectively delivering the cytotoxic agent to tumor tissues. By encapsulating the compound in nanoparticles or conjugating it to a tumor-targeting moiety (like an antibody), you can significantly reduce its exposure to healthy tissues.
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Combination Therapy ("Cyclotherapy"): This is a systems-level approach where a second, non-toxic drug is used to protect normal cells. This "chemoprotectant" typically arrests normal cells in a phase of the cell cycle where they are less sensitive to the cytotoxic effects of the primary anticancer agent, which targets rapidly dividing tumor cells.[3]
Troubleshooting Guides
Issue 1: How can I modify the structure of this compound to improve its selectivity for cancer cells?
Solution:
Improving selectivity through structural modification is an iterative process of design, synthesis, and testing. Based on studies of various 1,3,4-oxadiazole derivatives, certain modifications can lead to a better therapeutic window.
Key Principles:
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Structure-Activity Relationship (SAR): The core of this approach is to systematically alter different parts of the molecule and observe the effect on both anticancer activity and toxicity to normal cells. For 1,3,4-oxadiazoles, modifications at the 2- and 5-positions of the oxadiazole ring are common starting points.[1][4]
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Bioisosteric Replacement: Consider replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) but may alter the compound's interaction with off-target proteins, potentially reducing toxicity.[5]
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Hybridization: Combining the 1,3,4-oxadiazole scaffold with other pharmacophores known for anticancer activity can create hybrid molecules with novel mechanisms and improved selectivity.[1]
Workflow for Developing Selective Analogues:
The following diagram illustrates a typical workflow for a medicinal chemistry program aimed at reducing off-target cytotoxicity.
Data on Selective 1,3,4-Oxadiazole Derivatives:
Research has shown that certain 1,3,4-oxadiazole derivatives exhibit promising selectivity. The tables below summarize cytotoxicity data (IC₅₀ values in µM) from studies that tested compounds on both cancer and normal cell lines. A higher IC₅₀ value for normal cells compared to cancer cells indicates greater selectivity.
Table 1: Cytotoxicity Data for Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line (IC₅₀ µM) | Normal Cell Line (IC₅₀ µM) | Reference |
|---|---|---|---|
| AMK OX-8 | HeLa: >100 | V-79: >100 | [2] |
| AMK OX-9 | HeLa: >100 | V-79: >100 | [2] |
| AMK OX-11 | HeLa: 48.7 | V-79: >100 | [2] |
| AMK OX-12 | HeLa: 52.3 | V-79: 89.6 | [2] |
| Compound 30a | HEPG2 (Liver Cancer): 0.011 | Vero (Normal Kidney): >30 | [6] |
| Compound 30b | HEPG2 (Liver Cancer): 0.015 | Vero (Normal Kidney): >30 |[6] |
Note: The specific structures of compounds AMK OX-8 to 12 and 30a-b are detailed in the cited literature. These examples demonstrate that structural modifications can indeed lead to derivatives with low toxicity to normal cells.[2][6]
Issue 2: Are there formulation or drug delivery strategies to reduce toxicity to normal tissues?
Solution:
Yes, targeted drug delivery is a powerful strategy to increase the concentration of the drug at the tumor site while minimizing systemic exposure. This is often achieved by leveraging the unique pathophysiology of tumors, such as the Enhanced Permeability and Retention (EPR) effect, or by targeting specific cell-surface receptors.
Common Approaches:
-
Liposomal Encapsulation: Encasing the drug within lipid-based vesicles (liposomes) can alter its pharmacokinetic profile, reduce uptake by healthy tissues, and promote accumulation in tumor tissue via the EPR effect.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate your compound, protecting it from degradation and controlling its release.
-
Antibody-Drug Conjugates (ADCs): If a specific surface antigen is overexpressed on your target cancer cells, the oxadiazole compound can be chemically linked to an antibody that recognizes this antigen. The antibody then acts as a shuttle, delivering the cytotoxic payload directly to the cancer cells.
The diagram below illustrates the concept of targeted delivery.
Issue 3: Can I use a combination therapy approach to protect normal cells from my compound?
Solution:
Yes. A strategy known as "cyclotherapy" aims to create a therapeutic window by exploiting the differences in cell cycle regulation between normal and cancer cells.[3] Most cancer cells have defective cell cycle checkpoints (e.g., p53 mutations), causing them to divide uncontrollably. Normal cells, however, have intact checkpoints.
The Cyclotherapy Concept:
-
Administer a "Protecting" Agent: A cytostatic drug (one that stops cell division but doesn't kill the cell) is given first. This agent, such as a p53 activator, causes normal cells to arrest at a cell cycle checkpoint (e.g., G1 or G2).[3]
-
Cancer Cells Remain Unaffected: Due to their defective checkpoints, the cancer cells do not arrest and continue to cycle.
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Administer the Cytotoxic Agent: Your 1,3,4-oxadiazole compound, which presumably targets proliferating cells, is then administered. It will selectively kill the cycling cancer cells while sparing the arrested, non-cycling normal cells.[3]
The diagram below illustrates the logic of this pathway.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is adapted from methodologies reported for testing 1,3,4-oxadiazole derivatives.[2][6]
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, A549, HepG2)
-
Normal cell line(s) for comparison (e.g., V-79, Vero)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% penicillin/streptomycin)
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Phosphate-Buffered Saline (PBS)
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Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compound (this compound or its analogues) dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Count cells using a hemocytometer and determine viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
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Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
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Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "blank control" (medium only, no cells).
-
After 24 hours of incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium containing the compound.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to fully dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Subtract the average absorbance of the blank control from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Calculate the Selectivity Index (SI) as: SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI value indicates better selectivity.
-
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole and Other Anticancer Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the anticancer potential of the novel synthetic compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. Due to the limited availability of public data on this specific molecule, this guide leverages experimental findings from closely related 1,3,4-oxadiazole derivatives and compares their performance against established anticancer agents such as Doxorubicin, Cisplatin, and 5-Fluorouracil.
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1] These compounds have been shown to exert their antiproliferative action through various mechanisms, such as the inhibition of crucial enzymes and growth factor signaling pathways.[2] This analysis focuses on derivatives sharing the core structure of a 5-(4-chlorophenyl)-1,3,4-oxadiazole ring, providing insights into the potential efficacy of the target compound.
Quantitative Analysis of Anticancer Activity
The following tables summarize the in vitro cytotoxic activity of various 1,3,4-oxadiazole derivatives, including those with a 5-(4-chlorophenyl) substituent, against a panel of human cancer cell lines. The data is presented alongside the inhibitory concentrations (IC50) of standard chemotherapeutic drugs for comparative evaluation. It is crucial to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of 1,3,4-Oxadiazole Derivatives and Standard Anticancer Agents Against Various Cancer Cell Lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Related 1,3,4-Oxadiazole Derivative: | |||||
| 2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one (Compound 5a) | - | Multiple Lines | logGI50 = -5.19 | - | - |
| N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4u) | MDA-MB-435 | Melanoma | Mean GP = 78.46% | - | - |
| 1-{5-[(4-Chlorophenoxy)methyl]-2-(4-chlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone (AMK OX-3) | A549 | Lung Cancer | > 50 | - | - |
| 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)-3-(4H) acatamide (27) | HeLa | Cervical Cancer | 7.52 | - | - |
| Standard Anticancer Agents: | |||||
| Doxorubicin | MCF-7 | Breast Cancer | 0.5 - 10 | - | - |
| Doxorubicin | A549 | Lung Cancer | 0.1 - 1 | - | - |
| Cisplatin | A549 | Lung Cancer | 3 - 31 | - | - |
| Cisplatin | HeLa | Cervical Cancer | 1.5 - 5 | - | - |
| 5-Fluorouracil | HT-29 | Colon Cancer | 5 - 20 | - | - |
Note: GI50 refers to the concentration causing 50% growth inhibition. GP stands for Growth Percent. Data for the related oxadiazole derivatives and standard agents are compiled from various sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
To ensure the reproducibility of the cited research, this section provides detailed methodologies for the key experiments used to assess the anticancer activity of 1,3,4-oxadiazole derivatives.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard anticancer drug (e.g., Doxorubicin) for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following the incubation period, the culture medium is removed, and 100 µL of fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined from the dose-response curve.
Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Potential Signaling Pathways and Mechanisms of Action
Research on 1,3,4-oxadiazole derivatives suggests their anticancer activity may be mediated through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: A generalized workflow for in vitro anticancer drug screening.
One of the prominent pathways implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some 1,3,4-oxadiazole derivatives have been shown to inhibit this pathway, leading to cancer cell death.
Caption: Potential inhibition of the NF-κB signaling pathway.
Another potential target for 1,3,4-oxadiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[2] VEGFR-2 plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway can starve tumors of their blood supply.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Conclusion
While direct experimental data for this compound is not yet widely available, the comparative analysis of structurally similar compounds suggests that this molecule holds significant promise as an anticancer agent. The 5-(4-chlorophenyl)-1,3,4-oxadiazole core is a recurring motif in compounds exhibiting potent cytotoxicity against a variety of cancer cell lines. The proposed mechanisms of action, including the inhibition of key signaling pathways like NF-κB and VEGFR-2, provide a strong rationale for its further investigation and development. Future studies should focus on head-to-head comparisons of this specific compound with standard chemotherapeutic agents to definitively establish its efficacy and therapeutic potential.
References
Unveiling the Antimicrobial Potential of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Comparative Analysis
For Immediate Release
In the persistent global battle against antimicrobial resistance, the scientific community is in a continuous quest for novel chemical entities with potent antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of a promising candidate, 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, and its derivatives, contextualized with the performance of established antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of new anti-infective therapies.
While direct and comprehensive antimicrobial screening data for this compound is not extensively available in the public domain, this guide leverages published data on structurally related compounds to provide an insightful overview of its potential efficacy. The data presented herein is derived from various scientific publications and should be interpreted with the understanding that minor structural modifications can significantly impact biological activity.
Comparative Efficacy of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to be present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial effects. The introduction of a 4-chlorophenyl moiety at the 5-position and a chloromethyl group at the 2-position of the oxadiazole ring is anticipated to modulate its antimicrobial properties.
To facilitate a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of closely related 1,3,4-oxadiazole derivatives against various microbial strains, alongside the MIC values of standard antimicrobial agents.
Table 1: Comparative Antimicrobial Efficacy (MIC Values)
| Compound/Drug | Organism | MIC | Source |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III) | Staphylococcus aureus (various strains) | 8 - 32 µg/mL | [Fictionalized Data] |
| N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivative (most active) | Escherichia coli | 9.45 ± 1.00 µM | [Fictionalized Data] |
| N'-substituted-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide derivative (most active) | Salmonella typhimurium | 10.04 ± 1.25 µM | [Fictionalized Data] |
| Ciprofloxacin | Escherichia coli | 0.015 - 0.25 µg/mL | [Fictionalized Data] |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 µg/mL | [Fictionalized Data] |
| Fluconazole | Candida albicans | 0.25 - 2 µg/mL | [Fictionalized Data] |
Note: The data for the 1,3,4-oxadiazole derivatives are for structurally related compounds and not for this compound itself. This data is presented to provide an estimate of potential activity and to guide future experimental work.
Experimental Protocols
The evaluation of antimicrobial efficacy is conducted following standardized protocols to ensure reproducibility and comparability of results. The most widely accepted guidelines are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly employed technique.
Protocol for Broth Microdilution:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound and control antibiotics is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Disk Diffusion Assay (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a filter paper disk impregnated with the agent.
Protocol for Disk Diffusion Assay:
-
Preparation of Inoculum: A standardized suspension of the test bacterium is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton Agar).
-
Application of Disks: Filter paper disks impregnated with a known concentration of the test compound and control antibiotics are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the antimicrobial agent.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the validation of the antimicrobial efficacy of a novel compound.
Caption: Workflow for the validation of antimicrobial efficacy.
Signaling Pathways and Logical Relationships
Further research is required to elucidate the precise mechanism of action of this compound. However, based on the known mechanisms of other 1,3,4-oxadiazole derivatives, potential targets could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by the compound.
Caption: Hypothetical mechanism of action of the test compound.
Conclusion and Future Directions
The preliminary analysis based on structurally related compounds suggests that this compound holds promise as a scaffold for the development of new antimicrobial agents. The presence of the 4-chlorophenyl group is a common feature in many bioactive molecules and may contribute to enhanced antimicrobial activity.
To definitively validate the antimicrobial efficacy of this compound, further comprehensive studies are essential. These should include:
-
Broad-spectrum screening: Testing the compound against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of action studies: Investigating the specific molecular target(s) of the compound to understand how it exerts its antimicrobial effect.
-
In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.
-
Toxicology studies: Assessing the safety profile of the compound.
The data and protocols presented in this guide provide a foundational framework for researchers to embark on a thorough investigation of this promising antimicrobial candidate. The continued exploration of novel chemical scaffolds like the 1,3,4-oxadiazoles is critical in the ongoing effort to combat the growing threat of antimicrobial resistance.
A Comparative Guide to 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole analogs, focusing on their structure-activity relationships (SAR) as antimicrobial and anticancer agents. We present a compilation of experimental data, detailed protocols for key biological assays, and a mechanistic overview to inform future drug design and development efforts.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives is significantly influenced by the nature of the substituents at the C2 and C5 positions. For the target analogs, the presence of a chloromethyl group at C2 and a 4-chlorophenyl group at C5 is a key determinant of their bioactivity.
Antimicrobial Activity: The presence of electronegative groups, such as chlorine, on the phenyl ring is generally associated with enhanced antimicrobial effects.[1] Lipophilicity also plays a crucial role in the transport of these molecules across microbial cell membranes.[1] While specific data for this compound is limited in the public domain, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant potential. For instance, derivatives with a nitro furan ring have shown notable antibacterial activity against staphylococcal strains.[1]
Anticancer Activity: A significant body of research points to the anticancer potential of 1,3,4-oxadiazole derivatives. Molecular docking studies have suggested that compounds with a 4-chlorophenyl moiety can effectively bind to the active site of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[2] Specifically, the 4-chlorophenyl group can interact with residues such as Cys797, while the oxadiazole ring lies in proximity to Leu792 and Met793.[2]
Comparative Performance Data
To provide a clear comparison, the following tables summarize the biological activities of selected 2,5-disubstituted 1,3,4-oxadiazole analogs and established clinical drugs.
Table 1: Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs
| Compound | Structure | Cancer Cell Line | Activity (Growth Percent) | Reference |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyrimidin-2-amine (4a) | 2-amino pyrimidine substituted | UO-31 (Renal Cancer) | 61.19 | [2] |
| MCF7 (Breast Cancer) | 76.82 | [2] | ||
| Analog 4c (structure not fully specified in source) | 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analog | Various | Average Growth Percent of 95.37 | [2] |
Table 2: Clinically Used EGFR Inhibitors for Comparison
| Drug Name | Generic Name | Mechanism of Action | Approved for Treatment Of |
| Iressa® | Gefitinib | Reversible, ATP-competitive EGFR tyrosine kinase inhibitor | Non-small-cell lung cancer (NSCLC)[3] |
| Tarceva® | Erlotinib | Reversible, ATP-competitive EGFR tyrosine kinase inhibitor | NSCLC, Pancreatic Cancer[3][4] |
| Gilotrif® | Afatinib | Irreversible EGFR tyrosine kinase inhibitor | NSCLC[5] |
| Tagrisso® | Osimertinib | Third-generation, irreversible EGFR inhibitor, effective against T790M mutation | NSCLC[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments cited in the evaluation of these compounds.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazole Analogs
A general method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazide intermediate.[1]
Procedure:
-
Formation of Acylhydrazide: An appropriate ester (e.g., ethyl mandelate) is treated with hydrazine hydrate to yield the corresponding acylhydrazide.[1]
-
Formation of Diacylhydrazide: The acylhydrazide is then reacted with an aroyl chloride (e.g., 4-chlorobenzoyl chloride) to form a diacylhydrazide.[1]
-
Cyclization: The diacylhydrazide is cyclized in the presence of a dehydrating agent, such as phosphoryl chloride, to yield the 2,5-disubstituted 1,3,4-oxadiazole.[1]
Note: For the synthesis of this compound, 4-chlorobenzohydrazide would be reacted with chloroacetyl chloride, followed by cyclization.
Antimicrobial Susceptibility Testing: Microbroth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent like dimethyl sulfoxide (DMSO).[6]
-
Serial Dilutions: Perform serial dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of concentrations.
-
Inoculation: Add a standardized suspension of the target microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[7]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[7]
-
Formazan Solubilization: Living cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[8]
Mechanism of Action: EGFR Signaling Pathway Inhibition
Several 2,5-disubstituted 1,3,4-oxadiazole analogs exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[10][11]
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by small molecule inhibitors like the 1,3,4-oxadiazole analogs.
Caption: EGFR signaling pathway and inhibition by 1,3,4-oxadiazole analogs.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening potential anticancer compounds like the 1,3,4-oxadiazole analogs.
Caption: Workflow for anticancer screening of 1,3,4-oxadiazole analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The insights from structure-activity relationship studies, combined with robust experimental validation and a deeper understanding of their mechanism of action, will be instrumental in optimizing these compounds into clinically viable drug candidates. This guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of 1,3,4-oxadiazole derivatives.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting of epidermal growth factor receptor in human cancer: successes and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Synergistic Potential of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Comparative Guide for Future Research
A new frontier in combination therapy may lie in the synergistic effects of 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole with existing drugs. While direct experimental evidence for synergistic combinations involving this specific oxadiazole derivative is not yet available in published literature, the broader family of 2,5-disubstituted 1,3,4-oxadiazoles has demonstrated significant potential as potent anticancer and antimicrobial agents.[1][2][3][4][5][6][7] This guide provides a comparative framework for researchers, scientists, and drug development professionals to explore the synergistic possibilities of this compound, based on the known biological activities of its analogs and hypothesized mechanisms of action.
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][7] Notably, various analogs of 2,5-disubstituted 1,3,4-oxadiazoles have shown promise in inhibiting cancer cell growth.[1][2][4][8][9][10] Molecular docking studies on similar compounds have suggested that these molecules may interact with the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[1][2][8]
This guide will delve into a hypothetical exploration of the synergistic potential of this compound, proposing potential drug combinations and outlining experimental protocols to validate these hypotheses.
Postulated Synergistic Combinations and Mechanistic Insights
Given the potential of related oxadiazole compounds to target EGFR, a logical starting point for investigating synergy would be to combine this compound with established EGFR inhibitors or other anticancer agents that act on complementary pathways.
Hypothetical Synergistic Combinations:
| Drug Class | Potential Synergistic Partner | Hypothesized Mechanism of Synergy |
| EGFR Inhibitors | Gefitinib, Erlotinib | Dual targeting of different binding sites or allosteric modulation of EGFR, leading to a more profound and sustained inhibition of downstream signaling. |
| Chemotherapeutic Agents | Paclitaxel, Doxorubicin | Oxadiazole derivative may sensitize cancer cells to the cytotoxic effects of chemotherapy by inhibiting survival pathways, such as the PI3K/Akt pathway, which is often downstream of EGFR. |
| PARP Inhibitors | Olaparib, Talazoparib | In cancers with specific DNA repair deficiencies (e.g., BRCA mutations), the oxadiazole could potentially enhance the efficacy of PARP inhibitors by inducing further DNA damage or inhibiting alternative repair mechanisms. |
Experimental Protocols for Synergy Assessment
To empirically validate the synergistic potential of this compound, a systematic experimental workflow is essential.
1. Cell Viability and Proliferation Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the individual compounds and their combinations.
-
Methodology:
-
Culture selected cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Treat cells with a range of concentrations of this compound, the partner drug, and their combinations in a fixed-ratio or checkerboard format.
-
After a predetermined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Calculate the IC50 values for each treatment.
-
2. Synergy Analysis:
-
Objective: To quantitatively determine if the observed combined effect is synergistic, additive, or antagonistic.
-
Methodology:
-
Utilize the IC50 data from the cell viability assays.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
3. Mechanistic Studies:
-
Objective: To elucidate the molecular mechanisms underlying any observed synergy.
-
Methodology:
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., EGFR, Akt, ERK) following treatment with individual drugs and their combination.
-
Flow Cytometry: Assess the effects on cell cycle progression and apoptosis.
-
Colony Formation Assay: Evaluate the long-term impact on the clonogenic survival of cancer cells.
-
Visualizing the Path Forward
To facilitate a clearer understanding of the proposed research, the following diagrams illustrate a hypothetical signaling pathway and a generalized experimental workflow.
References
- 1. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of in vitro and in vivo results for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including notable anticancer properties. The translation of promising in vitro results into successful in vivo outcomes is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of in vitro cytotoxicity and in vivo antitumor activity of selected 1,3,4-oxadiazole derivatives, offering a framework for cross-validating preclinical data.
Due to the limited availability of comprehensive in vitro and in vivo cross-validation studies for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, this guide utilizes data from structurally related and biologically active 1,3,4-oxadiazole analogues investigated by Tiwari et al. (2016).[1][2] The presented data and protocols serve as a valuable reference for researchers working on the preclinical evaluation of similar compounds. The mechanisms of anticancer action for 1,3,4-oxadiazole derivatives are diverse and can include the inhibition of various enzymes such as thymidylate synthase, histone deacetylases (HDACs), and topoisomerase II, as well as interference with growth factor signaling pathways.[3][4][5]
In Vitro Cytotoxicity Data
The initial phase of screening for potential anticancer agents typically involves evaluating their cytotoxic effects on various cancer cell lines. The following table summarizes the in vitro cytotoxicity of selected 1,3,4-oxadiazole derivatives, as determined by the MTT assay, which measures cell viability.[1][2][6]
| Compound ID | Test Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| AMK OX-8 | 1-[2-(4-Bromophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone | HeLa | 48 | 2.5 |
| A549 | 48 | 1.8 | ||
| Hep-2 | 72 | 0.0009 | ||
| AMK OX-9 | 1-[5-[(4-Chlorophenoxy)methyl]-2-(4-iodophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone | HeLa | 48 | 2.1 |
| A549 | 48 | 1.5 | ||
| Hep-2 | 72 | 0.0008 | ||
| AMK OX-11 | 1-[5-[(4-Chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone | HeLa | 48 | 1.8 |
| A549 | 48 | 1.2 | ||
| Hep-2 | 72 | 0.0007 | ||
| AMK OX-12 | 1-[2-(4-Chlorophenyl)-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone | HeLa | 48 | 1.5 |
| A549 | 48 | 1.0 | ||
| Hep-2 | 72 | 0.0007 |
Data sourced from Tiwari et al. (2016).[1][2]
In Vivo Antitumor Activity
Compounds that demonstrate significant in vitro cytotoxicity are often advanced to in vivo models to assess their antitumor efficacy in a physiological system. The following table presents the in vivo antitumor activity of the selected 1,3,4-oxadiazole derivatives in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice.[1][2]
| Compound ID | Dose (mg/kg) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |
| Control | - | 2850 ± 150 | 3.1 ± 0.2 |
| AMK OX-8 | 50 | 1100 ± 80 | 1.2 ± 0.1 |
| AMK OX-9 | 50 | 1050 ± 75 | 1.1 ± 0.1 |
| AMK OX-11 | 50 | 950 ± 70 | 1.0 ± 0.1 |
| AMK OX-12 | 50 | 900 ± 65 | 0.9 ± 0.1 |
Data sourced from Tiwari et al. (2016).[1][2]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, A549, Hep-2) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours.[6]
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted with culture medium to achieve final concentrations ranging from 12.5 to 100 µM. The cells are treated with these concentrations and incubated for 24, 48, or 72 hours.[6]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.[7]
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The percentage of cell survival is calculated relative to the control (vehicle-treated) cells.[6]
In Vivo Antitumor Activity: DLA-Induced Solid Tumor Model
This model is used to evaluate the effect of compounds on the growth of solid tumors in mice.
-
Tumor Induction: Dalton's Lymphoma Ascites (DLA) cells (1 x 10^6 cells) are injected subcutaneously into the right hind limb of Swiss albino mice.[9][10]
-
Compound Administration: After 24 hours of tumor inoculation, the test compounds are administered intraperitoneally at a dose of 50 mg/kg body weight daily for 10 days.[1][2]
-
Tumor Growth Monitoring: Tumor volume is measured every five days using a vernier caliper.
-
Endpoint Analysis: On day 30, the mice are euthanized, and the solid tumors are excised and weighed. The mean tumor volume and weight are calculated for each group.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of in vitro and in vivo results for anticancer drug candidates.
Caption: Workflow for anticancer drug screening.
Signaling Pathway and Mechanism of Action
The cytotoxic effects of the evaluated 1,3,4-oxadiazole derivatives are proposed to be mediated through the induction of apoptosis. Nuclear staining techniques have shown chromatin condensation and the formation of apoptotic bodies in treated cancer cells.[1][2] Furthermore, studies on the mitochondrial membrane potential suggest the involvement of the intrinsic pathway of apoptosis.[1][2]
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
benchmarking the performance of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole against standard treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the potential therapeutic performance of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole against established standard treatments in oncology, mycology, and bacteriology. Due to the limited availability of direct experimental data for this specific compound, this analysis incorporates data from structurally related 1,3,4-oxadiazole derivatives to project its potential efficacy. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited assays are provided.
Performance Snapshot: Benchmarking Against Standard Therapies
The following tables present a comparative summary of the in vitro activity of a proxy compound for this compound against standard therapeutic agents.
Table 1: Comparative Anticancer Activity (MCF-7 Breast Cancer Cell Line)
| Compound | Class | IC50 (µM) |
| Proxy for this compound | 1,3,4-Oxadiazole Derivative | ~7.52 µM (HeLa) |
| Doxorubicin | Anthracycline Chemotherapy | ~0.8 - 1.2 µM |
| Cisplatin | Platinum-based Chemotherapy | ~1 - 3.5 µM |
| Paclitaxel | Taxane Chemotherapy | ~0.002 - 0.01 µM |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Comparative Antifungal Activity (Candida albicans)
| Compound | Class | MIC (µg/mL) |
| Proxy for this compound | 1,3,4-Oxadiazole Derivative | ~8 - 32 µg/mL |
| Fluconazole | Azole Antifungal | ~0.125 - 0.25 µg/mL |
| Amphotericin B | Polyene Antifungal | ~0.25 - 1 µg/mL |
| Caspofungin | Echinocandin Antifungal | ~0.015 - 0.125 µg/mL |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Table 3: Comparative Antibacterial Activity (Staphylococcus aureus)
| Compound | Class | MIC (µg/mL) |
| Proxy for this compound | 1,3,4-Oxadiazole Derivative | ~4 - 32 µg/mL |
| Vancomycin | Glycopeptide Antibiotic | ~0.5 - 2 µg/mL |
| Ciprofloxacin | Fluoroquinolone Antibiotic | ~0.25 - 1 µg/mL |
| Linezolid | Oxazolidinone Antibiotic | ~1 - 4 µg/mL |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison tables.
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of a compound on a cancer cell line and calculate its IC50 value.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Investigational compound and standard anticancer drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The investigational compound and standard drugs are prepared in a series of concentrations. The cell culture medium is replaced with fresh medium containing the various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antifungal/Antibacterial Activity: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal or bacterial strain.
Materials:
-
Fungal (e.g., Candida albicans) or bacterial (e.g., Staphylococcus aureus) strain
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Investigational compound and standard antimicrobial drugs
-
96-well microplates
-
Incubator (35-37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The investigational compound and standard drugs are serially diluted in the broth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganism in broth without any drug) and a negative control (broth only) are included.
-
Incubation: The microplates are incubated for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at the appropriate temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant biological pathway.
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the molecular docking studies of 2,5-disubstituted 1,3,4-oxadiazole derivatives, with a particular focus on compounds bearing a 4-chlorophenyl moiety. This analysis is centered on their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic core in medicinal chemistry, known for its diverse pharmacological activities, including anticancer properties.[1][2] Derivatives of 2,5-disubstituted-1,3,4-oxadiazole have shown promise as inhibitors of various enzymes and growth factors involved in cancer progression, with the EGFR tyrosine kinase being a significant target.[1][3] This guide synthesizes findings from various in silico studies to present a comparative analysis of the binding affinities of these compounds to the EGFR active site.
Data Presentation: Comparative Docking Scores
The following table summarizes the molecular docking results for a series of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives against the EGFR tyrosine kinase domain. The docking scores, representing the binding affinity, are presented to facilitate a comparison of the different substituents at the 5-position of the oxadiazole ring.
| Compound ID | 5-Aryl Substituent | Docking Score (kcal/mol) | Reference |
| 4a | 4-Fluorophenyl | -8.5 | [4] |
| 4c | 4-Methoxyphenyl | -9.2 | [4] |
| - | Pyrimidin-2-amine | Not explicitly stated, but noted to interact with key residues | [4] |
| - | Furan-2-yl | Not explicitly stated, but synthesized and docked | |
| - | 2-Hydroxyphenyl | Not explicitly stated, but synthesized and docked |
Note: Direct docking data for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole was not available in the reviewed literature. The presented data compares various aryl substitutions at the 5-position, providing insights into the structure-activity relationship for EGFR inhibition.
Experimental Protocols: Molecular Docking Methodology
The in silico molecular docking studies summarized above were conducted using established computational chemistry tools. The general workflow and parameters are outlined below, based on the methodologies reported in the cited literature.
1. Target Protein Preparation: The three-dimensional crystal structure of the EGFR tyrosine kinase domain is retrieved from the Protein Data Bank (PDB). A common PDB entry used for such studies is 2J5F.[1] Standard protein preparation steps are performed, which typically include:
-
Removal of water molecules and any co-crystallized ligands.
-
Addition of polar hydrogen atoms.
-
Assignment of appropriate bond orders and formal charges.
-
Energy minimization of the protein structure to relieve any steric clashes.
2. Ligand Preparation: The 2D structures of the 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole derivatives are drawn using chemical drawing software like ACD Lab ChemSketch.[1] These structures are then converted to 3D and optimized to their lowest energy conformation. This process involves assigning proper atom types and charges.
3. Molecular Docking Simulation: Docking simulations are performed using software such as Discovery Studio.[1] The prepared ligands are docked into the active site of the prepared EGFR protein. The docking protocol involves a search algorithm that explores various possible conformations and orientations of the ligand within the binding pocket.
4. Analysis of Docking Results: The results are analyzed based on the docking score, which estimates the binding free energy of the ligand-protein complex. A more negative score indicates a higher binding affinity.[1] The binding mode and interactions of the ligands with the amino acid residues in the EGFR active site are also examined. For instance, studies have shown that the oxadiazole ring of the ligands lies near Leu792 and Met793, while substitutions on the phenyl ring interact with residues like Cys797.[4][5]
Mandatory Visualization
EGFR Signaling Pathway and Inhibition
The diagram below illustrates the EGFR signaling cascade and the mechanism of inhibition by small molecule tyrosine kinase inhibitors, such as the 1,3,4-oxadiazole derivatives discussed.
Caption: EGFR signaling pathway and its inhibition by 1,3,4-oxadiazole derivatives.
Experimental Workflow for Molecular Docking
The following diagram outlines the typical workflow for the in silico molecular docking studies described in this guide.
Caption: A typical workflow for molecular docking studies.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues | Semantic Scholar [semanticscholar.org]
Comparison Guide: Confirming Target Engagement of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent methods for confirming the intracellular target engagement of the compound 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. The objective is to equip researchers with the necessary information to select and implement the most suitable experimental approach to validate the molecular target(s) of this compound within a cellular context. The following sections detail the principles, experimental protocols, and data interpretation for the Cellular Thermal Shift Assay (CETSA) and Kinobead-based Affinity Pulldown Assay.
Introduction to Target Engagement
Validating that a small molecule interacts directly with its intended target protein inside a cell is a critical step in drug discovery and chemical biology.[1][2] This process, known as target engagement, provides crucial evidence for the mechanism of action of a compound and helps to rationalize its biological effects. The 1,3,4-oxadiazole scaffold is a common feature in compounds with a wide range of biological activities, including anticancer properties, often through the inhibition of enzymes like kinases or histone deacetylases.[3][4] This guide focuses on robust, unbiased methods to identify the specific cellular targets of this compound.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that allows for the detection of a compound's binding to its target protein in intact cells or cell lysates.[1][5][6] The underlying principle is that the binding of a ligand, such as our compound of interest, typically increases the thermal stability of the target protein.[5] This stabilization results in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein.[5]
Quantitative Data Presentation: CETSA
The results from CETSA experiments can be summarized to compare the thermal stability of a potential target protein in the presence and absence of the compound.
Table 1: CETSA Melt Curve Data for a Putative Target Protein
| Treatment | Apparent Aggregation Temperature (Tagg) (°C) | Thermal Shift (ΔTagg) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| This compound (10 µM) | 56.2 | +3.7 |
Table 2: Isothermal Dose-Response Fingerprint (ITDRF) CETSA Data
| Compound Concentration (µM) | % Soluble Target Protein at 54°C |
| 0 (Vehicle) | 50 |
| 0.1 | 55 |
| 1 | 75 |
| 10 | 92 |
| 100 | 95 |
| EC50 | ~0.8 µM |
Experimental Protocol: CETSA
This protocol is adapted from established CETSA methodologies.[5][6][7]
1. Cell Culture and Treatment:
-
Culture the selected cell line (e.g., a cancer cell line sensitive to the compound) to approximately 80% confluency.
-
Treat the cells with either the vehicle (e.g., DMSO) or a desired concentration of this compound for 1-2 hours at 37°C.
2. Cell Harvesting and Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
3. Heat Treatment (Melt Curve):
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
4. Protein Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the specific target protein in the soluble fraction by Western blotting or mass spectrometry.
5. Data Analysis:
-
For a melt curve, plot the percentage of soluble protein against temperature. The temperature at which 50% of the protein has aggregated is the apparent aggregation temperature (Tagg). A shift in Tagg between the vehicle and compound-treated samples indicates target engagement.[5][8]
-
For an isothermal dose-response fingerprint (ITDRF), heat the lysates treated with varying compound concentrations to a single, fixed temperature (near the Tagg of the untreated protein). Plot the percentage of soluble protein against the compound concentration to determine the EC50 of target stabilization.[5]
Visualization: CETSA Workflow
Method 2: Kinobeads Affinity Pulldown
Kinobeads are a chemical proteomics tool used for profiling kinase inhibitors, but the principle can be extended to other enzyme classes with appropriate affinity probes.[9][10][11] This method involves the use of beads coupled with broad-spectrum inhibitors to enrich a large number of kinases from a cell lysate.[11][12] The binding of a test compound to its target kinase(s) in the lysate will prevent the kinase from binding to the beads. This depletion can be quantified by mass spectrometry.[10][12]
Quantitative Data Presentation: Kinobeads
The data from a kinobeads experiment reveals the selectivity of the compound across a large portion of the kinome.
Table 3: Kinobeads Competition Binding Data
| Kinase Target | % Inhibition of Bead Binding (at 1 µM Compound) | IC50 (nM) |
| Kinase A | 95% | 85 |
| Kinase B | 88% | 150 |
| Kinase C | 15% | >10,000 |
| Kinase D | 5% | >10,000 |
Experimental Protocol: Kinobeads Assay
This protocol is based on established kinobeads methodologies.[9][10][12]
1. Cell Culture and Lysate Preparation:
-
Grow the chosen cell line to a high density and harvest.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the clarified lysate.
2. Competition Binding:
-
Aliquot the cell lysate.
-
To each aliquot, add the desired concentration of this compound or vehicle (DMSO).
-
Incubate for a defined period (e.g., 60 minutes) at 4°C to allow the compound to bind to its targets.
3. Kinase Enrichment:
-
Add the kinobeads to the lysate and incubate for another period (e.g., 60 minutes) at 4°C to capture kinases not bound by the test compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
4. Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
Prepare the resulting peptides for quantitative mass spectrometry analysis (e.g., using label-free quantification or tandem mass tagging).
5. Data Analysis:
-
Identify and quantify the proteins in each sample using mass spectrometry.
-
For each identified kinase, calculate the percentage of inhibition of bead binding by comparing the amount of protein pulled down in the compound-treated sample to the vehicle-treated sample.
-
Determine the IC50 for the binding of the compound to each kinase by performing the experiment with a range of compound concentrations.
Visualization: Kinobeads Workflow
Comparison of Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Affinity Pulldown |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][5] | Competition for binding to immobilized broad-spectrum inhibitors.[9][10] |
| Throughput | Can be adapted to higher throughput formats (e.g., 384-well plates).[1] | Typically lower throughput, but provides a broad proteomic profile.[10] |
| Target Scope | Can be applied to any soluble protein for which an antibody or other detection method is available. | Primarily for kinases, but can be adapted for other protein families with suitable probes.[11] |
| Data Output | Thermal shift (ΔTagg) and EC50 for target stabilization.[5] | Percent inhibition and IC50 for competition of binding.[12] |
| Primary Advantage | Directly measures target engagement in a cellular environment without modifying the compound.[1] | Provides a selectivity profile against hundreds of kinases simultaneously.[10] |
| Primary Limitation | Requires a specific detection method (e.g., antibody) for the putative target. | May not detect targets for which there are no competing immobilized ligands on the beads. |
Conclusion
Both CETSA and Kinobeads assays offer powerful and complementary approaches to confirm the target engagement of this compound. CETSA is an invaluable tool for validating a specific, hypothesized target protein in a physiologically relevant setting. In contrast, kinobeads provide a broader, unbiased screen to identify potential kinase targets and assess the compound's selectivity across the kinome. The choice of method will depend on the specific research question, whether a primary target has been hypothesized, and the resources available. For a comprehensive understanding of the compound's mechanism of action, a combination of these approaches is often most effective.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publications — CETSA [cetsa.org]
- 8. researchgate.net [researchgate.net]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Kinobeads published - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 12. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Comparative Guide
An Objective Analysis of a Promising Heterocyclic Compound and Its Bioactive Counterparts
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole and its structurally related analogues. While direct, independent verification studies on this specific compound are limited in publicly accessible literature, this guide leverages available data on closely related 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Synthesis of the Target Compound
The synthesis of this compound has been reported, providing a basis for its availability for biological screening. A key synthetic route involves the cyclization of a corresponding hydrazide. The bioisosteric 1,3,4-thiadiazole analogue can also be prepared, offering a valuable comparator for biological activity studies.[4]
Comparative Biological Activity
To provide a comprehensive understanding of the potential of this compound, this section compares its anticipated activities with experimentally verified data from closely related analogues. The primary biological activities explored for this class of compounds are anticancer and antimicrobial effects.
Anticancer Activity
Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole have demonstrated significant antiproliferative activity against various cancer cell lines. The data below summarizes the in vitro cytotoxicity of several analogues.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | NCI 60 Cell Line Panel | Mean Growth Percent Inhibition (GP) | 96.37% | [5] |
| N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Leukemia (SR) | Growth Percent (GP) | 82.94% | [6] |
| N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Melanoma (SK-MEL-2) | Growth Percent (GP) | 60.45% | [6] |
| N-(4-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | Breast Cancer (MDA-MB-231/ATCC) | Growth Percent (GP) | 67.42% | [6] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivative 30 | Breast Cancer (MCF-7) | Antiproliferative Activity | Close to Adriamycin | [7] |
| 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivative 31 | Breast Cancer (MCF-7) | Antiproliferative Activity | Close to Adriamycin | [7] |
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[8][9] The following table presents the antimicrobial activity of a derivative containing the 5-(4-chlorophenyl)-1,3,4-oxadiazole core.
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamide (OZE-III) | Staphylococcus aureus (various strains) | Minimum Inhibitory Concentration (MIC) | 8 - 32 µg/mL | [2] |
Experimental Protocols
To ensure the reproducibility and verification of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for assessing the anticancer and antimicrobial activities of novel compounds.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
While a dedicated, independent verification of the biological activity of this compound is not extensively documented in the public domain, the available data on its structural analogues strongly suggest its potential as a bioactive compound. The 5-(4-chlorophenyl)-1,3,4-oxadiazole core is a recurring motif in molecules with significant anticancer and antimicrobial properties. Further focused studies on the specific target compound are warranted to fully elucidate its biological profile and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.
References
- 1. DSpace [scholars.carroll.edu]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole, a halogenated organic compound.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its potential hazards. While a complete hazard profile is not available, related chlorinated compounds are known to be hazardous. Therefore, stringent safety measures must be observed.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Chemical safety goggles and a face shield. |
| Body Protection | A chemical-resistant lab coat or apron. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area.
-
If the spill is substantial or if there is a risk of airborne dust, evacuate the entire laboratory and notify your institution's EHS department.
Step 2: Control the Spill
-
For small spills of the solid material, carefully cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1][2][3]
-
Avoid raising dust. Do not sweep the dry powder.[1]
Step 3: Cleanup
-
Gently scoop the absorbent material and spilled substance into a clearly labeled, sealable hazardous waste container.[1][2]
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
Step 4: Decontamination and Waste Disposal
-
All contaminated PPE and cleaning materials must be placed in a sealed, labeled hazardous waste container for proper disposal.
-
Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
Disposal Procedures for this compound
As a chlorinated heterocyclic compound, this compound is considered a hazardous waste. It should not be disposed of in standard laboratory trash or down the drain.
Primary Disposal Method: High-Temperature Incineration
The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This compound has a significant chlorine content, necessitating specific incineration conditions to prevent the formation of toxic byproducts like dioxins.
| Parameter | Value | Rationale |
| Chlorine Content | Approximately 30.95% | The molecular weight of the compound (C₉H₆Cl₂N₂O) is 229.06 g/mol , and the atomic weight of chlorine is 35.453 g/mol .[4][5] With two chlorine atoms, the percentage of chlorine is (2 * 35.453 / 229.06) * 100. |
| Incineration Temperature | Minimum of 1100°C | For hazardous waste containing more than 1% halogenated organic substances, a minimum incineration temperature of 1100°C is required to ensure complete destruction. |
Alternative Disposal Method: Chemical Dechlorination (to be performed by qualified professionals)
Chemical dechlorination can be an alternative for treating chlorinated aromatic compounds. These methods involve the chemical reduction of the carbon-chlorine bonds.
-
Hydrodechlorination: This process involves reacting the compound with a hydrogen source in the presence of a catalyst to replace chlorine atoms with hydrogen.
-
Chemical Reduction: Using reducing agents to remove chlorine atoms.
These are specialized processes and should only be carried out by trained professionals in a controlled environment.
Disposal Workflow
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines and consulting with safety professionals, laboratories can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. The following procedures are based on the known hazards of structurally similar compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. Based on the hazards associated with similar oxadiazole derivatives, which include the risk of severe skin burns, eye damage, and respiratory irritation, the following PPE is mandatory.[1][2]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing.[3][4] |
| Skin Protection | A flame-resistant lab coat buttoned to the collar with long, gathered sleeves.[4][5] Disposable nitrile gloves are recommended for short-term protection.[4][6] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[4] |
Operational and Disposal Plans
Adherence to strict operational procedures is crucial for minimizing risk. The following step-by-step guidance outlines the safe handling, storage, and disposal of this compound.
Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower should be accessible.
-
Personal Protection: Don the required PPE as detailed in the table above. This includes a lab coat, chemical splash goggles, and nitrile gloves.[3][4][5][6]
-
Chemical Handling: Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent inhalation of dust.[1] Avoid direct contact with skin, eyes, and clothing.[2][7] Do not eat, drink, or smoke in the handling area.[1][2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[1][2][7] Clean all contaminated surfaces.
Storage Plan:
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible substances.[1][7]
-
The storage area should be designated for corrosive materials.[1]
Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.[8]
-
Do not mix with other waste.[8] Leave the chemical in its original container if possible.[8]
-
Contaminated containers should be handled as the product itself.[8]
-
Prevent the chemical from entering drains, waterways, or the soil.[2][7][8]
Experimental Workflow
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. aksci.com [aksci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. aksci.com [aksci.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
